Avocadene

Catalog No.
S597410
CAS No.
83797-45-9
M.F
C17H34O3
M. Wt
286.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avocadene

CAS Number

83797-45-9

Product Name

Avocadene

IUPAC Name

heptadec-16-ene-1,2,4-triol

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

InChI

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2

InChI Key

DFEHQWFIOMAGBM-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCCCCC(CC(CO)O)O

Synonyms

16-Heptadecene-1,2,4-triol; 1,2,4-Trihydroxyheptadec-16-ene;

Canonical SMILES

C=CCCCCCCCCCCCC(CC(CO)O)O

The exact mass of the compound Avocadene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Polyketides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

avocadene avocadyne difference terminal alkene alkyne

Author: Smolecule Technical Support Team. Date: February 2026

Avocadene vs. Avocadyne: A Technical Overview

This compound and avocadyne are 17-carbon acetogenins found in avocados (Persea americana). These bioactive lipids are present in both the edible pulp and the seed, with higher concentrations typically found in the seed [1]. Their structures are closely related but confer distinct biological activities.

The table below summarizes their core characteristics:

Characteristic This compound Avocadyne
IUPAC Name Information missing from search results Information missing from search results
Core Structure 17-carbon chain; primary alcohol; hydroxyl groups at C-2 and C-4 [1] 17-carbon chain; primary alcohol; hydroxyl groups at C-2 and C-4 [1]
Terminal Unsaturation Terminal double bond (alkene) [1] Terminal triple bond (alkyne) [1]
Stereochemistry (2R, 4R) configuration [1] (2R, 4R) configuration [1]
Mean Concentration in Pulp 0.22 ± 0.04 mg/g avocado [1] 0.18 ± 0.04 mg/g avocado [1]
Mean Concentration in Seed 0.43 ± 0.04 mg/g avocado [1] 0.41 ± 0.02 mg/g avocado [1]
Noted Bioactivities Strong inhibition of gram-positive microbes [1] Suppression of mitochondrial fatty acid oxidation (FAO); anti-leukemic activity (against AML); anti-viral properties [1]
Primary Molecular Target Information missing from search results Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) [1]

Structural Elucidation and Key Moieties

The biological specificity of these compounds is driven by their precise chemical structure.

  • Critical Structural Features for Avocadyne's Activity: The terminal triple bond, the odd number of carbons (C17), and the (2R,4R) stereochemistry of the hydroxyl groups have been identified as critical for avocadyne's ability to suppress mitochondrial fatty acid oxidation and its subsequent anti-leukemic effects [1]. Esterification of the primary alcohol leads to a complete loss of activity [1].
  • Structural Consequences of Alkene vs. Alkyne: The terminal unsaturation is a key differentiator. A terminal alkyne (C≡C) in avocadyne, compared to a terminal alkene (C=C) in this compound, results in a distinct electron density, bond strength, and molecular geometry. This directly influences how the molecule interacts with biological targets like VLCAD [1] [2] [3].
  • Stereochemistry: The (2R,4R) configuration of the hydroxyl groups is essential for the specific three-dimensional shape and bioactivity. The synthetic approach enabling access to all four stereoisomers of avocadyne was crucial for confirming this structure-activity relationship [1].

The following diagram illustrates the core structural relationship between these two acetogenins.

G BaseStructure Shared Base Structure: 17-Carbon Chain (2R,4R) Dihydroxylation This compound This compound (Terminal Alkene) BaseStructure->this compound Adds Avocadyne Avocadyne (Terminal Alkyne) BaseStructure->Avocadyne Adds

Structural derivation of this compound and avocadyne from a common base.

Mechanism of Action and Experimental Evidence

Avocadyne has been shown to selectively induce cell death in Acute Myeloid Leukemia (AML) cells by targeting a specific metabolic vulnerability.

  • Mechanism Overview: AML cells exhibit an abnormal reliance on mitochondrial Fatty Acid Oxidation (FAO) for energy. Avocadyne suppresses FAO by inhibiting the enzyme Very Long Chain Acyl-CoA Dehydrogenase (VLCAD), which is a key enzyme in the mitochondrial β-oxidation spiral. This leads to a collapse in cellular energy metabolism, triggering AML cell death, while sparing normal blood cells [1].
  • Key Experimental Workflow: The cited study [1] used a combination of assays to establish this mechanism, as summarized below.

G A Compound Treatment (Avocadyne vs. Analogs) B Viability Assay (72 hours) A->B C Respirometry Assay (1 hour) Measures FAO-supported Respiration A->C D Enzymatic Assay (Target Validation) VLCAD Inhibition C->D Suggests D->B Explains

General workflow for evaluating avocadyne's anti-AML activity and mechanism.

  • Supporting Quantitative Evidence:
    • Cytotoxicity: The IC₅₀ of avocadyne against TEX leukemia cells was 2.33 ± 0.10 μM, significantly more potent than its saturated or even-numbered carbon chain analogs [1].
    • FAO Suppression: Avocadyne was the most potent inhibitor of basal and maximal mitochondrial respiration in leukemia cell lines compared to all other tested lipid analogs, directly linking its unique structure to its functional potency [1].

Research Protocols and Methodologies

While the search results do not provide full step-by-step protocols, they indicate key methodological elements used in the primary research.

  • Compound Sourcing and Purification: this compound and avocadyne can be extracted from avocado pulp and seed. Most are found in esterified form, and alkaline saponification of the avocado material prior to extraction increases the recovery of both compounds [1].
  • In Vitro Cytotoxicity Assessment (e.g., MTS/MTT Assay):
    • Cell Lines: Human AML cell lines (e.g., TEX, AML2) are used, with normal blood cells as a control for selectivity.
    • Procedure: Cells are treated with a concentration range of the compound (e.g., 0-100 μM) for a set period (e.g., 72 hours). Cell viability is then quantified colorimetrically.
    • Analysis: Dose-response curves are plotted, and IC₅₀ values are calculated [1].
  • Mitochondrial Respiration Assay (Seahorse XF Analyzer):
    • Principle: Measures oxygen consumption rate (OCR) in real-time.
    • Procedure: Cells are treated with the compound (e.g., 10 μM for 1 hour). Basal respiration and maximal respiration (induced by an uncoupler like FCCP) are measured. A key readout is the inhibition of FAO-supported respiration [1].

Knowledge Gaps and Future Research

Based on the available information, several areas require further investigation:

  • The precise molecular target and mechanism of action for this compound's antimicrobial effects remains unclear.
  • Detailed pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles for both compounds are not provided in the search results.
  • The in vivo efficacy and optimal dosing regimens in animal models of leukemia or other diseases need further validation.
  • The search results do not contain complete data on signaling pathways beyond the metabolic VLCAD inhibition, so pathways involving apoptosis or immune modulation are areas for future study.

References

avocadene discovery avocado seed Persea americana

Author: Smolecule Technical Support Team. Date: February 2026

Clarifying the "Avocadene" Terminology

Your search for "this compound" did not yield direct results. Scientific literature does not recognize "this compound" as a specific, isolated compound. The reported biological activities are linked to a spectrum of bioactive phytochemicals found in the avocado seed.

  • The Bioactive Fraction: Research refers to the active components collectively, often as an aqueous extract of Persea americana seeds (AEPAS) or ethanolic extracts [1] [2] [3].
  • Key Identified Phytochemicals: HPLC analysis of these extracts shows that the predominant bioactive compounds are luteolin and myricetin, alongside other components like ascorbic acid and gallic acid [1] [2]. General phytochemical screening also confirms the presence of flavonoids, phenolic compounds, tannins, saponins, and alkaloids [3] [4] [5].

Key Bioactive Compounds and Quantification

The following table summarizes the primary bioactive compounds identified in avocado seeds and their reported concentrations in different extract types.

Compound/Class Reported Concentration Extract Type Analytical Method
Total Phenolic Content 194.986 ± 2 mg GAE/g DE [4] Ethanol Folin-Ciocalteu assay
70.427 ± 0.113 mg GAE/g DE [4] Hydroethanol (50:50) Folin-Ciocalteu assay
Total Flavonoid Content 23.111 ± 0.509 mg QtEq/g DE [4] Ethanol Aluminum chloride colorimetry
19.667 ± 1.732 mg QtEq/g DE [4] Hydroethanol (50:50) Aluminum chloride colorimetry
Condensed Tannins 203.616 ± 4.931 mg CEq/g DE [4] Ethanol Vanillin assay
65.134 ± 1.672 mg CEq/g DE [4] Hydroethanol (50:50) Vanillin assay
Specific Flavonoids Luteolin, Myricetin (highest concentration) [1] [2] Aqueous (AEPAS) HPLC-UV

Mechanisms of Action and Signaling Pathways

A significant body of research elucidates the antidiabetic mechanism of avocado seed extract via the PI3K/AKT pathway. The following diagram maps this signaling pathway and the protective effects of the extract based on findings from an in vivo study in diabetic rats [1] [2].

G Avocado Seed Extract Activates PI3K/AKT Signaling Pathway AEPAS Avocado Seed Extract (AEPAS) PI3K PI3K Activation AEPAS->PI3K IL6_TNFa ↓ IL-6, TNF-α, NF-κB AEPAS->IL6_TNFa OxidativeStress ↓ Oxidative Stress AEPAS->OxidativeStress Alloxan Alloxan Induction BetaCellApoptosis β-cell Apoptosis Alloxan->BetaCellApoptosis AKT AKT Activation PI3K->AKT Bcl2 ↑ Bcl-2 Expression AKT->Bcl2 FoxO1 FoxO1 Inhibition AKT->FoxO1 GlucoseUptake Cellular Glucose Uptake AKT->GlucoseUptake BetaCellSurvival β-cell Survival Bcl2->BetaCellSurvival Insulin Insulin Secretion BetaCellSurvival->Insulin FoxO1->BetaCellSurvival IL6_TNFa->BetaCellSurvival OxidativeStress->BetaCellSurvival

This pathway is central to the insulin signaling cascade. The study demonstrated that AEPAS treatment promoted the activation of the PI3K/AKT pathway, leading to increased insulin sensitivity and regulation of glucose metabolism. Key cellular outcomes included [1] [2]:

  • Inhibition of β-cell apoptosis via upregulation of Bcl-2 expression.
  • Reduction in pro-inflammatory markers (IL-6, TNF-α, NF-ĸB).
  • Attenuation of oxidative stress.

Experimental Protocols for Key Activities

Here are detailed methodologies for central experiments demonstrating avocado seed bioactivity.

In Vivo Antidiabetic Activity Assessment [1] [2]
  • Animal Model: Male Wistar rats (n=36).
  • Diabetes Induction: Intraperitoneal injection of alloxan (65 mg/kg body weight) dissolved in 5% glucose.
  • Extract Administration: Aqueous extract of Persea americana seeds (AEPAS) was administered orally at doses of 26.7, 53.3, and 106.6 mg/kg body weight for 14 days.
  • Key Outcome Measures:
    • Biochemical: Fasting blood glucose (FBG), serum insulin, liver glycogen, hexokinase, lipid profile (TG, LDL-c, HDL-c).
    • Oxidative Stress Markers: Hepatic and pancreatic levels of GSH, SOD, CAT, GST, MDA (for lipid peroxidation).
    • Molecular: mRNA expressions of PI3K, AKT, Bcl-2, and PCNA in liver and pancreas tissues.
  • Statistical Analysis: Data were presented as mean ± standard error, analyzed using one-way ANOVA followed by post-hoc tests.
In Vitro Antibiofilm Activity Assay [3]
  • Pathogen: Prevotella intermedia (ATCC 25611), a key periodontitis bacterium.
  • Extract Preparation: Ethanol extract of avocado seeds, concentrated using a rotary evaporator, and diluted to concentrations from 3.25% to 9.25% w/v.
  • Biofilm Assay (96-well microtiter plate):
    • Prevention (MBPC): Wells were coated with extract, incubated (60 min, 37°C), washed, then inoculated with bacterial suspension and incubated (72 h).
    • Inhibition (MBIC): Bacterial suspension and extract were added simultaneously and incubated.
    • Eradication (MBEC): Pre-formed biofilms were treated with extract and incubated.
  • Quantification: Biofilms were stained with 0.1% crystal violet, dissolved in 96% ethanol, and optical density was measured at 595 nm.
  • Key Findings: The extract showed dose-dependent activity, with MBPC50, MBIC50, and MBEC50 all at 6.25% concentration. At 9.25%, efficacy was comparable to chlorhexidine.

Quantitative Data from Key Studies

The following table consolidates significant quantitative findings from various studies for easy comparison.

Reported Activity Experimental Model Key Quantitative Outcome Source
Antidiabetic Alloxan-induced diabetic rats Dose-dependent ↓ in FBG; ↑ serum insulin & HOMA-β; ↓ HOMA-IR; activation of PI3K/AKT pathway. [1] [2]
Antioxidant In vitro (DPPH assay) 70.97% radical inhibition (seed extract). [5]
Antibiofilm Prevotella intermedia (in vitro) >50% prevention, inhibition, eradication at 6.25% extract concentration (MBPC50, MBIC50, MBEC50). [3]
Antioxidant In vitro (FRAP, etc.) Ethanol extract showed better radical scavenging (34.41%) & antioxidant activity (42.35 mg AAEq/g) vs. hydroethanol. [4]
α-Glucosidase Inhibition In vitro enzymatic assay 56.41% inhibitory activity (compared to 76.41% for acarbose control). [1] [2]

Research Implications and Future Directions

The evidence positions avocado seed as a promising source of multi-target phytotherapeutic agents.

  • Drug Discovery: The complex phytochemical mixture offers a natural template for developing nutraceuticals or for the isolation and optimization of lead compounds like luteolin and myricetin [1] [6].
  • Synergistic Effects: The observed bioactivity likely results from synergistic interactions between the various polyphenols, flavonoids, and other constituents, which may be more beneficial than single compounds [6] [7].
  • Critical Research Gaps: Future work should prioritize compound isolation and validation, ADMET studies, and rigorous human clinical trials to translate these pre-clinical findings into safe and effective therapies [6].

References

Comprehensive Technical Guide: Avocatin B, Avocadene, and Avocadyne

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Avocatin B is a naturally occurring 1:1 mixture of two closely related 17-carbon polyhydroxylated fatty alcohols (PFAs): avocadene and avocadyne. These compounds are specialized lipids found almost exclusively in avocados (Persea americana Mill.) and represent a unique class of natural products with demonstrated bioactivity. Structurally, both compounds feature an odd-numbered 17-carbon backbone, a rarity in nature that contributes to their distinctive metabolic properties as they cannot be synthesized endogenously by humans and must be obtained through dietary sources. [1] [2]

The discovery of these compounds dates back to initial phytochemical investigations of avocado, but recent research has revealed their significant potential in targeting metabolic pathways involved in several disease states. Avocatin B has emerged as a compound of significant interest due to its specific cytotoxicity against leukemia stem cells and its ability to improve insulin sensitivity in models of diet-induced obesity, positioning it as a promising candidate for therapeutic development. [3] [4]

Sources, Distribution, and Analytical Quantification

Natural Occurrence and Distribution

This compound and avocadyne were initially discovered in avocado seeds, but subsequent research has confirmed their presence in both seed and pulp matter of the Hass avocado variety. The concentration of these compounds varies significantly between different parts of the fruit, with seeds typically containing higher concentrations. The quantitative distribution throughout the fruit matrix has important implications for extraction strategies and potential commercial applications. [5]

Table: Quantitative Analysis of this compound and Avocadyne in Hass Avocado [5]

Avocado Tissue Compound Concentration Range Linear Response (LC-MS) LLOQ
Seed This compound Variable, quantifiable 0.1-50 μM (r² > 0.990) 0.1 μM
Seed Avocadyne Variable, quantifiable 0.1-50 μM (r² > 0.990) 0.1 μM
Pulp This compound Lower than seed, quantifiable 0.1-50 μM (r² > 0.990) 0.1 μM
Pulp Avocadyne Lower than seed, quantifiable 0.1-50 μM (r² > 0.990) 0.1 μM
Analytical Method Development

Early analytical methods for detecting avocado PFAs utilized NMR spectroscopy and GC-MS, but these approaches lacked the quantitative capacity and accuracy needed for precise pharmacokinetic studies. The development of a sensitive LC-MS method has enabled reliable quantitation of both this compound and avocadyne in complex biological matrices. [5]

Key Method Validation Parameters: [5]

  • Linear Range: 0.1-50 μM (0.03-17.2 ng/μL) for both this compound and avocadyne (r² > 0.990)
  • Lower Limit of Quantification (LLOQ): 0.1 μM
  • Accuracy and Precision: Intra- and interassay accuracy and precision for quality control samples showed ≤18.2% percentage error and ≤14.4% coefficient of variation (CV) at LLOQ
  • Robustness: For quality control samples at low and high concentrations, accuracy and precision were well below 10% error and CV

This validated method has been successfully applied to quantify this compound and avocadyne in total lipid extracts of Hass avocado pulp and seed matter, providing essential data for standardization of extracts and dosage formulation in clinical applications. [5]

Physicochemical Characterization and Formulation

Thermal Behavior and Eutectic Properties

Differential scanning calorimetry (DSC) studies have revealed that the 1:1 molar ratio of this compound and avocadyne in Avocatin B represents a eutectic mixture with a depressed melting point relative to either pure component. This eutectic behavior has significant implications for the compound's bioavailability and formulation potential. Avocadyne exhibits a significantly higher melting point than this compound, while the Avocatin B mixture demonstrates the lowest peak melting point, characteristic of eutectic systems where molecular interactions between the two components create a more disordered crystal lattice with greater molecular mobility. [1]

Self-Emulsifying Drug Delivery Systems (SEDDS)

The unique surface-active properties of avocado polyols enable their incorporation into self-emulsifying drug delivery systems (SEDDS), which spontaneously form fine, transparent, oil-in-water (O/W) microemulsions with droplet sizes as small as 20 nanometers in diameter. When incorporated into SEDDS formulations containing medium-chain triglycerides (e.g., NeobeeM5 or coconut oil) and surfactants (e.g., Tween 80 or Cremophor EL), avocado polyols function as bioactive co-surfactants that significantly reduce emulsion droplet size. [1]

Table: SEDDS Formulation Optimization Parameters [1]

Formulation Component Optimal Ratio Function Performance Characteristics
Oil Phase (Neobee M5) 1:1 (with surfactant) Carrier for avocado polyols Forms stable microemulsions
Surfactant (Tween 80) 1:1 (with oil) Stabilizes oil-water interface Reduces droplet coalescence
Avocatin B 1-20 mg/100 μL oil Bioactive co-surfactant Reduces droplet size, adds bioactivity
Dilution (PBS) 1:9 (oil:aqueous) Forms final emulsion Produces consistent droplet sizes

Mechanism of Action in SEDDS: [1]

  • Avocado polyols spontaneously self-assemble at the oil-water interface
  • The polar portion of the polyol aligns toward the aqueous phase while the apolar aliphatic chain aligns toward the oil phase
  • This molecular arrangement modifies film curvature and increases elasticity of the interfacial film (bending moduli)
  • The enhanced interfacial properties enable formation of stable microemulsions with low energy input

The SEDDS approach has demonstrated significant practical benefits, including improved cytotoxicity in acute myeloid leukemia cell lines with increased potency and bioactivity compared to conventional cell culture delivery systems, and enhanced encapsulation of poorly water-soluble drugs such as naproxen and curcumin. [1]

Biological Activities and Therapeutic Potential

Anti-Leukemia Activity and Mechanism

Avocatin B demonstrates potent and selective anti-leukemia activity, particularly against acute myeloid leukemia (AML) and leukemia stem cells (LSCs), which are responsible for disease pathogenesis and relapse. In primary AML cells, Avocatin B induces cell death with an EC~50~ of 1.5-5.0 μM, while showing no toxicity to normal peripheral blood stem cells at concentrations as high as 20μM. This selective toxicity represents a significant therapeutic advantage over conventional chemotherapeutic agents. [3]

G AvoB Avocatin B CPT1 CPT1 Inhibition AvoB->CPT1 Accumulates in mitochondria FAO Fatty Acid Oxidation (FAO) Inhibition CPT1->FAO Blocks lipid transport NADPH NADPH Depletion FAO->NADPH Reduces metabolic output ROS ROS Accumulation NADPH->ROS Impairs antioxidant defense Autophagy Autophagy Activation ROS->Autophagy Induces stress response Apoptosis Mitochondrial Apoptosis Autophagy->Apoptosis Activates cell death pathways LSC Leukemia Stem Cell Death Apoptosis->LSC Selective elimination

Mechanism of Avocatin B Anti-Leukemia Activity

The mechanism of Avocatin B's anti-leukemia activity involves a multi-step process targeting mitochondrial metabolism. The compound accumulates in mitochondria and requires the carnitine palmitoyltransferase 1 (CPT1) enzyme for activity, as demonstrated by abolished effects in CPT1-deficient cells and with chemical CPT1 inhibition using etomoxir. Once inside mitochondria, Avocatin B inhibits fatty acid oxidation (FAO), reducing oxygen consumption associated with FAO by >40% at 10μM concentration. This metabolic disruption leads to depletion of NADPH (approximately 50% reduction), an essential co-factor for antioxidant defense systems, resulting in increased reactive oxygen species (ROS) and subsequent induction of both autophagy and apoptosis in leukemia cells. [3]

The functional importance of autophagy in Avocatin B-induced cell death has been confirmed through molecular studies showing increased autophagic activity and abolished cytotoxicity in cells with reduced ATG7 expression, a protein essential for autophagosome formation. This unique mechanism of targeting mitochondrial metabolism in leukemia cells while sparing normal cells highlights the potential of Avocatin B as a novel therapeutic approach for AML. [3]

Metabolic Effects in Diet-Induced Obesity

Avocatin B demonstrates significant beneficial effects on metabolic parameters in models of diet-induced obesity (DIO). In high-fat diet-fed mice, oral administration of Avocatin B twice weekly for five weeks resulted in improved glucose tolerance, enhanced glucose utilization, and increased insulin sensitivity. These metabolic improvements were mediated through the same fundamental mechanism observed in leukemia cells: inhibition of fatty acid oxidation. [4]

G AvoB Oral Avocatin B Mitochondria Mitochondrial Accumulation AvoB->Mitochondria FAO FAO Inhibition Mitochondria->FAO mitochondrialROS Reduced Mitochondrial ROS FAO->mitochondrialROS In lipotoxic tissues InsulinSecretion Improved Insulin Secretion mitochondrialROS->InsulinSecretion In β-cells InsulinSensitivity Enhanced Insulin Sensitivity mitochondrialROS->InsulinSensitivity In skeletal muscle Pancreas Pancreatic β-cells mitochondrialROS->Pancreas Protects against lipotoxicity Muscle Skeletal Muscle Cells mitochondrialROS->Muscle Reverses insulin resistance GlucoseTolerance Improved Glucose Tolerance InsulinSecretion->GlucoseTolerance InsulinSensitivity->GlucoseTolerance

Avocatin B Mechanism in Diet-Induced Obesity

In vitro studies using pancreatic β-islet cells (INS-1 (832/13)) and C2C12 myotubes under lipotoxic conditions demonstrated that Avocatin B reduces mitochondrial reactive oxygen species through its inhibition of FAO, resulting in improved insulin responsiveness in muscle cells and enhanced insulin secretion in pancreatic β-cells. This protection against lipotoxicity at the cellular level translates to improved systemic metabolic function, suggesting potential application for Avocatin B in the treatment of type 2 diabetes and related metabolic disorders. [4]

Additional Biological Activities

Beyond the well-characterized anti-leukemia and metabolic effects, avocado-derived polyhydroxylated fatty alcohols demonstrate other significant biological activities:

Mosquito Larvicidal Activity: [6]

  • This compound, avocadyne, and related compounds show potent larvicidal activity against key mosquito vectors
  • Highest activity observed against Anopheles stephensi with LC~50~ values of 2.80 ppm (this compound), 2.33 ppm (avocadyne), and 2.07 ppm (avocadenol-A)
  • Variable activity against Aedes aegypti and Culex quinquefasciatus, suggesting species-specific efficacy
  • Potential application for natural vector control of mosquito-borne diseases

Antimicrobial and Immunomodulatory Effects: [1] [2]

  • Ethanol extracts of avocado seed show protective activity against Gram-positive and Gram-negative bacteria
  • Avocadyne demonstrates potent immunomodulatory effects that impede dengue virus replication in vitro
  • Broader potential for infectious disease applications requiring further investigation

Preclinical and Clinical Development

Safety and Human Clinical Trial

A randomized, double-blind, placebo-controlled clinical trial in healthy human participants assessed the safety of Avocatin B consumption at doses of 50 mg or 200 mg per day for 60 days. The results demonstrated that Avocatin B was well-tolerated and not associated with any dose-limiting toxicity, establishing an important foundation for its further development as a therapeutic agent. The favorable safety profile, combined with its natural origin and novel mechanism of action, highlights the nutritional and clinical potential of Avocatin B. [4]

Pharmacokinetics and Biodistribution

A pilot pharmacokinetic evaluation of Avocatin B incorporated in SEDDS formulations in C57BL/6J mice revealed appreciable accumulation in whole blood and biodistribution in key target tissues. The SEDDS delivery approach significantly enhances the bioavailability and tissue distribution of Avocatin B compared to conventional administration methods, addressing challenges associated with the limited aqueous solubility of these polyhydroxylated fatty alcohols. [1]

Conclusion and Future Perspectives

Avocatin B, representing a 1:1 mixture of the this compound and avocadyne polyhydroxylated fatty alcohols, demonstrates significant potential as a therapeutic agent for multiple conditions, particularly acute myeloid leukemia and diet-induced metabolic disorders. Its unique mechanism of action centered on mitochondrial fatty acid oxidation inhibition, favorable safety profile in human trials, and adaptable formulation properties using SEDDS technology position it as a promising candidate for further development.

The current research foundation supports continued investigation into Avocatin B's therapeutic applications, with particular emphasis on:

  • Expanded phase 2 clinical trials for both leukemia and metabolic diseases
  • Combination therapy approaches with conventional chemotherapeutic agents
  • Long-term safety and efficacy studies
  • Optimization of extraction and purification methods from avocado processing waste streams
  • Development of enhanced formulation strategies to improve bioavailability

References

avocadene content in Hass avocado pulp and seed

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Quantifying Avocadene

For the detection and quantification of Avocatin B (a mixture of this compound and avocadyne) in Hass avocado, a sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method has been developed [1].

The experimental protocol from the study is summarized below [1]:

Method Aspect Description
Objective To quantitatively determine this compound and avocadyne in avocado seed and pulp matter.
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation Total lipid extraction from Hass avocado pulp and seed matter.
Quantitative Range 0.1–50 μM (0.03–17.2 ng/μL) for both compounds.
Linearity Linear response with ( r^2 > 0.990 ).
Lower Limit of Quantification (LLOQ) 0.1 μM.
Precision & Accuracy Intra- and interassay accuracy and precision for QC samples at LLOQ showed ≤18.2% percentage error and ≤14.4% coefficient of variation (CV). Accuracy and precision for low and high concentration QCs were below 10% error and CV.

This method represents a significant improvement over prior techniques like NMR spectroscopy and GC-MS, which lacked quantitative capacity and accuracy [1].

Experimental Workflow for Analysis

The following diagram illustrates the general workflow for analyzing this compound content, from sample preparation to quantitative analysis, based on the LC-MS method.

G A Sample Collection (Hass Avocado Pulp & Seed) B Total Lipid Extraction A->B C LC-MS Analysis B->C D Data Processing & Quantification C->D E Quantitative Results (this compound & Avocadyne) D->E

Key Context on Hass Avocados

Although not directly quantifying this compound, general compositional analyses highlight that the Hass avocado:

  • Is a Guatemalan/Mexican hybrid, which may influence its phytochemical profile [2].
  • Has a unique fruit physiology where the mesocarp (pulp) comprises approximately 60-70% oil based on dry weight, which is the matrix where this compound (a 17-carbon polyhydroxylated fatty alcohol) is found [2].
  • Accumulates oil as triacylglycerols, with oleic acid being the primary fatty acid [2].

Research Implications and Next Steps

The developed LC-MS method provides a validated tool for your drug development research. To proceed:

  • Consult the Primary Literature: The full study, "Analytical Method To Detect and Quantify Avocatin B in Hass Avocado Seed and Pulp Matter" (Journal of Natural Products, 2018), is essential for replicating the experimental protocol [1].
  • Focus on the Method: This method's accuracy and precision for quantifying this compound and avocadyne in both pulp and seed matter is its most significant contribution for researchers [1].

References

Comprehensive Technical Guide: Avocadene, Acetogenins, and Polyhydroxylated Fatty Alcohols from Avocado

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avocado-Derived Bioactive Compounds

Avocado (Persea americana Mill.) produces a unique class of bioactive compounds known as aliphatic acetogenins, which are structurally classified as polyhydroxylated fatty alcohols (PFAs). These compounds are characterized by their long-chain fatty acid derivatives with odd-numbered carbon backbones (typically C17 or C19) and oxygenated functional groups including hydroxyls and acetates. The avocado plant accumulates these compounds primarily in specialized lipid-containing idioblast cells distributed throughout the mesocarp, with significant concentrations also found in seeds and leaves [1]. These bioactive lipids have attracted considerable scientific interest due to their diverse pharmacological properties, including demonstrated anticancer, antimicrobial, anti-inflammatory, and metabolic modulation activities [1] [2] [3]. Unlike the more common even-chain fatty acids that dominate plant lipid metabolism, avocado acetogenins represent an unusual class of odd-chain lipids with potentially significant applications in pharmaceutical development and functional food ingredients.

Among the most studied acetogenins are avocadene and its acetylated derivative Avocadyne, which feature a 17-carbon backbone with hydroxyl groups and terminal unsaturation [2]. These compounds appear to be nearly exclusive to avocado, making them chemotaxonomic markers for the species and potentially valuable for both therapeutic applications and understanding plant defense mechanisms [1]. Recent research has begun to elucidate their structure-activity relationships, biosynthetic pathways, and molecular targets, particularly their ability to modulate mitochondrial function and cellular signaling pathways [2]. This technical guide provides a comprehensive overview of these fascinating compounds, with detailed experimental data and methodologies relevant to researchers and drug development professionals working in this emerging field.

Chemical Profile and Classification

Structural Characteristics and Nomenclature

Avocado-derived acetogenins belong to a distinct class of aliphatic lipids characterized by their odd-numbered carbon chains (typically 17 or 19 carbons) with varying oxygenation patterns. The basic structural framework consists of a long hydrocarbon chain with one or more oxygenated functional groups, most commonly hydroxyl moieties and their acetylated derivatives. These compounds can be categorized into three main groups based on their carbon chain length and terminal modifications: avocatins (17 carbons), pahuatins (19 carbons), and persenins (21 carbons) [1]. The terminal region of these molecules may feature different functionalizations including double bonds (this compound-type), triple bonds (avocadyne-type), or saturations, which significantly influence their bioactivity and physicochemical properties [2].

The stereochemical configuration of the hydroxyl groups plays a crucial role in the biological activity of these compounds. Recent structure-activity relationship studies have demonstrated that specific stereochemical arrangements are critical for optimal interaction with molecular targets such as mitochondrial enzymes [2]. The most prevalent acetogenins in avocado tissues include Persin, This compound, Avocadyne, and their various acetylated derivatives, with distribution patterns varying significantly between different plant tissues (mesocarp, seed, leaf) and developmental stages [1]. The acetylated forms (AcO-acetogenins) are particularly abundant in avocado seeds, where they can constitute a major component of the lipidome [4].

Tissue Distribution and Biosynthesis

Avocado acetogenins demonstrate tissue-specific accumulation patterns throughout the plant. The highest concentrations and diversity are found in seeds, followed by mesocarp and leaves [1] [4]. Within the mesocarp, these compounds are predominantly localized in specialized idioblast cells - large (~80μm) secretory cells with thick multilayered walls that constitute approximately 2% of the edible portion volume [1]. These idioblasts contain a cutinized sac filled with oil and are surrounded by electron-dense cytoplasm, functioning as defensive structures against herbivores and pathogens [1].

The biosynthetic pathway of acetogenins appears to be linked to fatty acid metabolism, with evidence suggesting triacylglycerols (TAGs) as initial donors of the acetogenin backbones [1]. Isotopic labeling studies have confirmed the incorporation of 14C-labeled linoleic acid and acetate into Persin, establishing a connection to fatty acid editing enzymes including Δ9- and Δ12-desaturases and an elongase (avfae1) [1]. During fruit development, acetogenin profiles in the mesocarp remain relatively stable, while seeds undergo a dramatic shift in distribution accompanied by sharp concentration increases during early maturation [1]. Recent lipidomic studies have identified acetogenin backbones in triglycerides from cotyledons and polar lipids across various avocado tissues, suggesting their potential incorporation into complex lipid structures [4].

Table 1: Key Avocado Acetogenins and Their Structural Features

Compound Name Carbon Chain Length Backbone Type Oxygenated Functional Groups Terminal Modification
This compound 17 Avocatin 2,4-dihydroxy Double bond
Avocadyne 17 Avocatin 2,4-dihydroxy Triple bond
Persin 19 Pahutin 1-acetoxy, 2-hydroxy Double bond
Avocatin B 19 Pahutin 2,4-dihydroxy Saturation

Bioactive Properties and Potential Applications

Anticancer and Cytotoxic Activities

Avocado acetogenins demonstrate promising anticancer properties through multiple mechanisms of action. The compound Persin has shown significant proapoptotic effects against several cancer cell lines, including breast cancer cells and Acute Myeloid Leukemia (AML) cell lines [1] [5]. Similarly, Avocadyne exhibits selective cytotoxicity against AML cells through suppression of mitochondrial fatty acid oxidation (FAO), effectively starving cancer cells of energy and inducing apoptosis [2]. Structure-activity relationship studies have revealed that specific structural features including the terminal triple bond, odd number of carbons, and specific stereochemistry are critical for this FAO suppression activity [2]. The presence of natural antioxidants and unsaturated fatty acids in avocado extracts may potentially attenuate cytotoxic effects on normal cells, suggesting a favorable therapeutic window worthy of further investigation [5].

The selective toxicity of these compounds between cancerous and normal tissues represents a particularly promising area for drug development. Research indicates that acetogenins may target metabolic pathways preferentially utilized by cancer cells, such as fatty acid oxidation, while sparing normal cellular metabolism [2]. This selectivity is enhanced by specific structural modifications; for instance, the terminal triple bond in Avocadyne significantly enhances its bioactivity compared to saturated analogs [2]. Current research efforts are focusing on optimizing these natural structures to enhance their therapeutic index while reducing potential side effects.

Antimicrobial and Food Preservation Applications

Avocado acetogenins exhibit broad-spectrum antimicrobial activity against various foodborne pathogens and spoilage microorganisms. Laboratory studies have demonstrated potent inhibitory effects against Listeria monocytogenes and Clostridium sporogenes, including both vegetative cell growth and endospore germination [6]. The enriched acetogenin extracts Avocadenyne and this compound show particularly strong anticlostridial activity, with MIC values ranging from 3.9 to 9.8 ppm and primarily bacteriostatic effects [6]. This antimicrobial activity remains stable under various food processing conditions, including high heat (≤120°C), high hydrostatic pressure (300-600 MPa), and varying salt concentrations (≤3% w/v) [6].

The stability profile of these compounds makes them particularly attractive for food preservation applications. Acetogenin bioactivity is most stable at pH ≥ 7.0, and interestingly, their potency against bacterial endospores increases following high-pressure processing or exposure to alkaline conditions (pH 9.5), suggesting potential structural modifications that enhance activity under these conditions [6]. In model food systems processed by high hydrostatic pressure, acetogenins are retained though gradual concentration reductions occur over time [6]. These findings support the potential application of avocado acetogenins as natural preservatives in the food industry, potentially reducing reliance on synthetic antimicrobials.

Table 2: Documented Bioactivities of Avocado Acetogenins

Bioactivity Specific Activity Key Compounds Effective Concentration Model System
Anticancer Proapoptotic activity against breast cancer cells Persin Not specified In vitro cell lines
Anticancer Suppression of mitochondrial fatty acid oxidation in AML Avocadyne Not specified In vitro and in vivo models
Antimicrobial Inhibition of Listeria monocytogenes AcO-avocadenyne, AcO-avocadene MIC: 3.9-9.8 ppm In vitro assays
Antimicrobial Inhibition of Clostridium sporogenes endospore germination AcO-avocadene MIC: 3.9-9.8 ppm In vitro assays
Anti-inflammatory Suppression of UV-induced inflammation in keratinocytes Polyhydroxylated fatty alcohols Not specified Human skin explants, cell cultures
Dermatological Non-sunscreen protection against UV-induced damage Polyhydroxylated fatty alcohols Not specified Human skin explants, cell cultures
Dermatological and Anti-Inflammatory Applications

Avocado-derived polyhydroxylated fatty alcohols (PFAs) demonstrate significant photoprotective properties against UV-induced skin damage through non-sunscreen mechanisms. When applied to keratinocytes prior to UVB exposure, these compounds increase cell viability, decrease secretion of inflammatory mediators (IL-6 and PGE2), and enhance DNA repair capacity [3] [7]. In human skin explants, PFA treatment significantly reduces UV-induced cellular damage, suggesting potential applications in skincare and photoprotection formulations [3]. The anti-inflammatory effects appear to involve modulation of prostaglandin pathways and reduction of inflammatory cytokine production, indicating a multifaceted mechanism of action.

The cosmetic potential of these compounds has been recognized in patent applications describing compositions containing avocado-derived PFAs for skin protection, anti-aging, and moisturization [8]. These formulations leverage the inherent antioxidant and anti-inflammatory properties of acetogenins while often combining them with complementary ingredients such as vitamins (A, E), vegetable oils, humectants, and emulsifiers to enhance stability and efficacy [8]. Unlike conventional sunscreens that primarily absorb or reflect UV radiation, avocado PFAs provide protection at the cellular level by enhancing endogenous defense mechanisms and repair processes, offering a complementary approach to photoprotection.

Mechanisms of Action

Mitochondrial Fatty Acid Oxidation Suppression

A primary mechanism underlying the bioactive properties of avocado acetogenins, particularly Avocadyne, involves the suppression of mitochondrial fatty acid oxidation (FAO), a key metabolic pathway for energy production in many cells [2]. Structure-activity relationship studies have demonstrated that specific structural features are critical for this activity, including the terminal triple bond, odd number of carbons in the backbone, and specific stereochemical configurations [2]. By inhibiting FAO, these compounds effectively disrupt cellular energy homeostasis, particularly in cells reliant on fatty acid oxidation for energy production, such as certain cancer cells. This metabolic disruption leads to reduced ATP production, increased oxidative stress, and ultimately induction of apoptosis in susceptible cells.

The selective toxicity observed with avocado acetogenins appears to stem from differential utilization of metabolic pathways between normal and transformed cells. Cancer cells often exhibit metabolic reprogramming that makes them more dependent on specific energy sources like fatty acid oxidation, particularly under conditions of metabolic stress [2]. By targeting this metabolic vulnerability, acetogenins can selectively induce cytotoxicity in malignant cells while sparing normal counterparts. This selective activity profile presents a significant therapeutic advantage and has stimulated interest in these compounds as potential anticancer agents with novel mechanisms of action.

Additional Molecular Targets and Signaling Pathways

Beyond mitochondrial FAO suppression, avocado acetogenins influence multiple additional cellular signaling pathways and molecular targets. These compounds demonstrate anti-inflammatory effects by reducing secretion of pro-inflammatory cytokines including IL-6 and PGE2 in UV-irradiated keratinocytes [3] [7]. They also enhance DNA repair mechanisms in skin cells, contributing to their photoprotective properties [3]. Some acetogenins have shown antiplatelet and antithrombotic activities in mouse models, suggesting modulation of vascular signaling pathways [4]. Additionally, these compounds influence lipid metabolism through inhibition of key enzymes including acetyl-CoA carboxylase [1], potentially contributing to both their bioactive properties and their roles in plant physiology.

Recent research suggests that acetogenins may be incorporated into complex lipid structures in avocado tissues, with identified presence in triglycerides and polar lipids [4]. This incorporation suggests potential roles in membrane structure and function, possibly influencing signal transduction through effects on membrane fluidity or microdomain organization. The diversity of molecular targets and cellular effects underscores the multifaceted bioactivity of these compounds and their potential for development against various pathological conditions.

G Avocadyne Avocadyne Mitochondrial_Import Mitochondrial Import Avocadyne->Mitochondrial_Import Cellular Uptake FAO_Inhibition Fatty Acid Oxidation Inhibition Mitochondrial_Import->FAO_Inhibition Target Engagement Energy_Disruption Cellular Energy Disruption (Reduced ATP) FAO_Inhibition->Energy_Disruption Metabolic_Stress Metabolic Stress Energy_Disruption->Metabolic_Stress Selective_Apoptosis Selective Apoptosis in Cancer Cells Metabolic_Stress->Selective_Apoptosis

Figure 1: Proposed Mechanism of Avocadyne-Induced Selective Apoptosis via Mitochondrial Fatty Acid Oxidation Suppression

Experimental Methodologies

Extraction and Enrichment Protocols

The extraction of avocado acetogenins typically employs modified Folch's method using dichloromethane:methanol (1:1) as the primary solvent system [4] [9]. Tissue samples (10-100 mg) are homogenized in the solvent mixture, followed by phase separation via centrifugation. The organic phase is collected and the extraction repeated multiple times with fresh solvent to maximize recovery. The combined extracts are then concentrated under vacuum-assisted centrifugation at 55°C [4]. For specific enrichment of acetylated acetogenins (AcO-acetogenins), the crude extract undergoes a liquid-liquid partitioning process using hexane:water mixtures, with the organic phase containing the enriched acetogenins collected for further analysis [4] [9].

More specialized extraction approaches have been developed for specific applications. For instance, semi-commercial scale extraction methods have been optimized to produce enriched acetogenin extracts (marketed as Avosafe) with consistent bioactivity profiles [6]. The extraction process can be tailored to target specific acetogenin subclasses based on their polarity and solubility characteristics. For tissue-specific studies, laser microdissection techniques have been employed to isolate idioblast cells from mesocarp tissue, allowing for detailed analysis of the specialized cells that contain the majority of acetogenins in avocado fruit [1]. These specialized extraction approaches enable researchers to obtain acetogenin fractions with varying purity levels suitable for different analytical and bioactivity applications.

Analytical Characterization Techniques

The analysis and characterization of avocado acetogenins primarily relies on chromatographic separation coupled with mass spectrometric detection. Liquid chromatography-mass spectrometry (LC-MS) using C-18 reverse phase columns with binary gradients (typically acetonitrile-water mixtures) provides effective separation of individual acetogenins [1] [5]. Detection and quantification are achieved through selected ion monitoring (SIM) with electrospray ionization (ESI) on instruments such as the Shimadzu LCMS-2020 [5]. For comprehensive lipidomic profiling, untargeted LC-MS approaches have been employed to simultaneously characterize acetogenins alongside other lipid classes including TAGs, DAGs, and phospholipids [1].

Structural elucidation of novel acetogenins incorporates additional analytical techniques including nuclear magnetic resonance (NMR) spectroscopy for determination of stereochemical configurations [2]. Gas chromatography (GC) methods have been applied to analyze derivatized acetogenins and their fatty acid precursors [4]. The development of calibration curves using authentic standards (when available) enables quantitative analysis, while synthesized labeled compounds (such as 14C-labeled Persin) facilitate metabolic studies [5]. These analytical approaches collectively provide comprehensive characterization of acetogenin profiles, concentrations, and structures across different avocado tissues and developmental stages.

Table 3: Standard Experimental Protocols for Acetogenin Research

Experimental Aspect Recommended Protocol Key Parameters Applications
Lipid Extraction Modified Folch's method Dichloromethane:MeOH (1:1), 55°C concentration General acetogenin extraction from plant tissues
AcO-Acetogenin Enrichment Hexane:Water partitioning 3× extraction with hexane, pool organic phases Selective enrichment of acetylated forms
LC-MS Analysis Reverse-phase C-18 column Binary gradient 20-90% MeCN in water, ESI-SIM Quantification and profiling
Antimicrobial Testing Microdilution assay MIC determination, 3.9-9.8 ppm range Food preservation potential
Stability Studies Variable conditions pH 3-9, heat (≤120°C), HHP (300-600 MPa) Food processing applications
Bioactivity Assessment Methods

The assessment of acetogenin bioactivity employs a range of in vitro and ex vivo models tailored to specific biological effects. For anticancer activity, cell viability assays (e.g., MTT, XTT) on cancer cell lines measure cytotoxic effects, while apoptosis-specific markers provide mechanistic insights [1] [2]. The assessment of mitochondrial function, particularly fatty acid oxidation rates, utilizes specialized metabolic assays with radiolabeled substrates (e.g., 14C-palmitate) to directly quantify FAO suppression [2]. For dermatological applications, human skin explant models and keratinocyte cultures exposed to UVB radiation assess photoprotective effects through measures of cell viability, inflammatory mediator secretion, and DNA repair capacity [3] [7].

Antimicrobial activity is typically evaluated through minimum inhibitory concentration (MIC) determinations against target microorganisms including Listeria monocytogenes and Clostridium sporogenes [6]. The stability of bioactivity under various food processing conditions is assessed by exposing acetogenin extracts to different temperatures (up to 120°C), pressure treatments (300-600 MPa high hydrostatic pressure), pH variations (3-9), and salt concentrations (up to 3% w/v) before re-evaluating antimicrobial potency [6]. For in vivo studies, mouse models have been employed to evaluate toxicological profiles and tissue-specific effects, with particular attention to reproductive tissues, mammary glands, liver, and gastrointestinal tissues [5]. These diverse assessment methods provide comprehensive characterization of the pharmacological potential and safety profile of avocado acetogenins.

Stability and Physicochemical Properties

Avocado acetogenins demonstrate remarkable stability under various processing conditions, making them attractive for practical applications. Studies evaluating enriched acetogenin extracts (both laboratory-scale and semi-commercial Avosafe) have shown maintained bioactivity after exposure to high temperatures (≤120°C), high hydrostatic pressure (HHP; 300-600 MPa for 3-6 minutes at 25°C), and varying salt concentrations (≤3% w/v) [6]. The stability profile is particularly favorable at neutral to alkaline pH (pH ≥ 7.0), with some evidence suggesting enhanced anticlostridial activity after exposure to pH 9.5 or HHP treatment, possibly due to improved solubility or structural modifications that enhance bioactivity [6].

In model food systems processed by high hydrostatic pressure, acetogenins are generally retained though gradual concentration reductions (up to 63% decline) have been observed over time [6]. The presence of these compounds in complex food matrices does not appear to significantly compromise their antimicrobial efficacy, supporting their potential as natural preservatives. The lipophilic nature of acetogenins influences their distribution in biological systems and food matrices, with evidence suggesting incorporation into lipid structures including triglycerides and polar lipids in various avocado tissues [4]. This lipophilicity must be considered when developing delivery systems for pharmaceutical or nutraceutical applications, potentially requiring formulation approaches that enhance water dispersibility while maintaining bioactivity.

Toxicology and Safety Considerations

The toxicological profile of avocado acetogenins presents a complex picture of selective bioactivity that varies significantly across species. While these compounds demonstrate promising bioactivities for human applications, they have been associated with toxic effects in certain animal species. Consumption of avocado leaves and fruit by small ruminants (goats and sheep) and some monogastric species (avians, reptiles, dogs, and cats) has been linked to acute signs of toxicity including labored breathing, decreased appetite, lethargy, pulmonary congestion, cardiomyopathy, and nephrosis [5]. These toxic effects have been attributed primarily to Persin, though comprehensive quantification in affected tissues has been limited.

Research using mouse models is investigating potential cytostatic and cytotoxic effects of persin in reproductive organs, mammary glands, liver, and gastrointestinal tissues [5]. Studies are also evaluating whether acute and chronic exposure stimulates oxidative and inflammatory processes in these tissues and decreases microbial diversity and short-chain fatty acid production in the gut [5]. Interestingly, preliminary evidence suggests that the presence of natural antioxidants and unsaturated fatty acids in avocado oil may attenuate the cytotoxic effects of persin compared to isolated compound administration [5]. This highlights the importance of considering the complete phytochemical matrix when evaluating safety and bioactivity. For human consumption, avocado fruit is generally recognized as safe, with the edible pulp containing lower concentrations of potentially problematic compounds compared to leaves and seeds [1]. However, the increasing popularity of avocado consumption and extraction of bioactive compounds warrants further investigation into long-term exposure effects and potential interactions with pharmaceuticals.

Conclusion and Future Research Directions

Avocado-derived acetogenins and polyhydroxylated fatty alcohols represent a promising class of bioactive compounds with diverse potential applications in pharmaceutical development, functional foods, and cosmetic formulations. Their unique structural features, including odd-numbered carbon chains, specific oxygenation patterns, and terminal modifications, contribute to their selective bioactivities through mechanisms such as mitochondrial fatty acid oxidation suppression and anti-inflammatory pathway modulation. The stability of these compounds under various processing conditions further enhances their practical applicability. However, several important research gaps remain to be addressed.

References

Introduction to Avocado Polyhydroxylated Fatty Alcohols (PFAs)

Author: Smolecule Technical Support Team. Date: February 2026

Avocadene and its derivative, avocadyne, are C17 polyhydroxylated fatty alcohols (PFAs), a class of unusual lipids found almost exclusively in avocados (Persea americana Mill.) [1]. These compounds are also classified as aliphatic acetogenins and are particularly abundant in the seed, though they are also present in the pulp and leaves [1] [2].

The most studied form is Avocatin B (AVO), a 1:1 mixture of this compound and avocadyne, which has shown promising bioactive properties [3]. The core structural feature of these molecules is a 17-carbon chain with hydroxyl groups and specific unsaturation patterns. The diagram below illustrates the structural relationship and the composition of Avocatin B.

avocado_compounds Avocado PFAs and Avocatin B Relationship PFA Polyhydroxylated Fatty Alcohols (PFAs) This compound This compound (C17 PFA) PFA->this compound Avocadyne Avocadyne (C17 PFA) PFA->Avocadyne AvocatinB Avocatin B (AVO) 1:1 Molar Mixture This compound->AvocatinB Avocadyne->AvocatinB

Quantitative Analysis in Avocado Tissues

Developing accurate quantification methods is crucial for research. An LC-MS method has been established to replace less quantitative techniques like NMR and GC-MS [2]. The table below summarizes the key validation parameters and tissue concentrations for this method.

Parameter Specification Notes / Application
Linear Range 0.1–50 μM for both [2] Equivalent to 0.03–17.2 ng/μL [2]
Correlation (r²) > 0.990 [2]
LLOQ 0.1 μM [2] Lower Limit of Quantification
Accuracy & Precision ≤18.2% error; ≤14.4% CV (LLOQ) [2] Quality Control (QC) samples
Tissue Analysis Successfully applied to Hass avocado pulp and seed total lipid extracts [2]

Documented Bioactivities and Proposed Mechanisms

Avocado PFAs demonstrate significant bioactivities with high therapeutic potential. The primary mechanisms involve the modulation of mitochondrial function and the inhibition of fatty acid oxidation.

Bioactivity Experimental Model Proposed Mechanism of Action
Anti-cancer Acute Myeloid Leukemia (AML) cell lines; leukemia stem cells [3] Targets mitochondria; inhibits fatty acid oxidation (FAO), selectively inducing apoptosis in cancer cells [3].
Anti-metabolic Disorder Diet-induced obesity in mice [3] Inhibits FAO in skeletal muscle and pancreatic β-cells, reversing insulin resistance and improving glucose tolerance [3].
Anti-microbial Various microbial assays [1] Disruption of microbial growth and endospore germination [1].
Immunomodulatory In vitro models of dengue virus infection [3] Avocadyne impedes viral replication [3].
Technical (Co-surfactant) Self-emulsifying Drug Delivery Systems (SEDDS) [3] AVO acts as a eutectic mixture, improving emulsion droplet size and drug encapsulation for poorly water-soluble compounds [3].

The proposed signaling pathway through which Avocatin B exerts its anti-leukemic effects is summarized in the flowchart below.

avocatinb_mechanism Proposed Anti-Cancer Mechanism of Avocatin B AVB Avocatin B (this compound + Avocadyne) Mito Mitochondrial Uptake AVB->Mito FAO Inhibition of Fatty Acid Oxidation (FAO) Mito->FAO Energetic Energy Crisis in Target Cell FAO->Energetic Apoptosis Selective Apoptosis Energetic->Apoptosis

Key Experimental Protocols

For researchers aiming to replicate or build upon this work, here are detailed methodologies for two critical areas: quantifying PFAs and assessing their bioaccessibility.

LC-MS Quantification of this compound and Avocadyne

This protocol is adapted from the method used to analyze Hass avocado seed and pulp matter [2].

  • Sample Preparation: Extract lipids from homogenized avocado seed or pulp tissue using a modified Folch method (1:1 Dichloromethane:Methanol). Separate phases by centrifugation and collect the organic phase. Repeat the extraction twice with fresh solvent. Combine the organic phases and evaporate under vacuum-assisted centrifugation [1] [2].
  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Calibration: Prepare standard curves for both this compound and avocadyne in the range of 0.1 to 50 μM. A linear response with an r² > 0.990 is required [2].
  • Quality Control: Analyze QC samples at LLOQ (0.1 μM), low, and high concentrations. The intra- and inter-assay accuracy and precision should be <20% error and CV at LLOQ, and <10% for other QCs [2].
Assessing Bioaccessibility via In Vitro Digestion

This protocol determines the proportion of PFAs released from the food matrix during digestion, making them available for absorption [4].

  • Digestion Models: Use either a dynamic TNO intestinal model (TIM-1) or a static in vitro digestion model.
  • Test Substances:
    • Lyophilized Avocado Pulp Powder: Digest the pulp powder directly.
    • Formulated AVO: Digest a 1:1 mixture of pure this compound and avocadyne crystals formulated in an oil-in-water microemulsion [4].
  • Key Enzymes: Include gastrointestinal lipolytic enzymes in the digestion simulation [4].
  • Analysis: Quantify the liberated PFAs post-digestion using the LC-MS method above.
  • Expected Outcome: Bioaccessibility from avocado pulp is approximately 55% for this compound and 50% for avocadyne. The formulated AVO microemulsion typically shows about 15% higher bioaccessibility than the pulp powder [4].

Formulation as a Eutectic Co-surfactant

A key physicochemical finding is that the 1:1 AVO mixture is a eutectic system. Differential Scanning Calorimetry (DSC) shows it has a lower melting point than either pure component, and XRD analysis reveals a smaller crystal domain size [3]. This property makes AVO an excellent bioactive co-surfactant in Self-Emulsifying Drug Delivery Systems (SEDDS), where it spontaneously assembles at the oil-water interface to form nanoemulsions as small as 20 nm, enhancing drug delivery [3]. The experimental workflow for creating these SEDDS is outlined below.

sedds_workflow SEDDS Formulation Workflow with Avocado Polyols Step1 Dissolve AVO in Oil/Surfactant Phase (e.g., Neobee M5:Tween 80) Step2 Heat to 75°C for 2 hrs Step1->Step2 Step3 Add Aqueous Phase (PBS) & Vortex Step2->Step3 Step4 Formation of O/W Microemulsion (~20-200 nm droplets) Step3->Step4

Future Research Directions

Despite these advances, several questions remain open for investigation:

  • Complete Biosynthetic Pathway: The exact enzymatic steps in this compound and avocadyne synthesis in the avocado plant are not yet fully established [1].
  • In Vivo Efficacy and Clinical Trials: While results in mice are promising, rigorous clinical trials in humans are needed to confirm efficacy and safety for conditions like AML or obesity [3].
  • Role in Plant Physiology: The fundamental biological function of these compounds in avocado development, stress response, and ecology is still under investigation [1].

References

Application Note: LC-MS/MS Quantification of Avocadene

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the development and validation of a precise and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of avocadene in biological and food matrices.

1. Analytical Principle

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this analysis due to its superior specificity and sensitivity, especially for trace-level compounds in complex samples [1] [2]. The principle involves:

  • Chromatographic Separation: The sample is first separated by High-Performance Liquid Chromatography (HPLC) to isolate this compound from matrix interferences.
  • Tandem Mass Spectrometry: The eluted this compound is then ionized and analyzed in two stages of mass spectrometry. The first stage (MS1) selects the ionized this compound molecule (parent ion), and the second stage (MS2) fragments this parent ion and monitors specific fragment ions (daughter ions). This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific fingerprint for this compound, minimizing background noise and ensuring accurate quantification [2].

2. Experimental Protocol

2.1. Materials and Reagents

  • Chemical Standards: Pure this compound standard (≥95% purity) for calibration and quality control. Ideally, a stable isotopically labeled this compound (e.g., this compound-D₃) should be used as an Internal Standard (IS).
  • Solvents: LC-MS grade methanol, acetonitrile, and water. Formic acid (≥98% purity) for mobile phase modification.
  • Samples: Avocado fruit, pulp, extracts, or other relevant matrices.

2.2. Instrumentation and Conditions The following conditions, summarized in the table below, are a starting point and should be optimized for your specific instrument.

Table 1: Recommended LC-MS/MS Instrumental Conditions

Parameter Recommended Setting Notes / Alternative
LC System UHPLC system (e.g., UltiMate 3000, Thermo) [3]
Column C18, 100 x 2.1 mm, 1.8 µm (e.g., Phenomenex Luna) C8 column is a viable alternative [3].
Mobile Phase A Water with 0.1% formic acid [3]
Mobile Phase B Acetonitrile with 0.1% formic acid Methanol can be tested [4].
Gradient 5% B to 95% B over 10 min, hold 2 min Total run time ~15 min including re-equilibration.
Flow Rate 0.3 mL/min [3]
Injection Volume 5-10 µL [3]
MS System Triple quadrupole mass spectrometer
Ionization Electrospray Ionization (ESI) Polarity must be determined during optimization.
Ion Mode Positive or Negative To be determined empirically for this compound.
Source Temp. 300 °C
Ion Spray Voltage 4500 V (positive mode) / -4500 V (negative mode)

2.3. Sample Preparation A robust sample preparation is critical for complex matrices like avocado.

  • Homogenization: Finely homogenize the avocado sample.
  • Weighing: Accurately weigh 1.0 g of homogenate into a centrifuge tube.
  • Internal Standard Addition: Add a known amount of Internal Standard (IS) solution at the beginning of extraction to correct for losses and matrix effects [2].
  • Extraction: Add 10 mL of acetonitrile, vortex vigorously for 1 minute, and then shake or sonicate for 15 minutes.
  • Clean-up: Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant and potentially perform a further clean-up using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) kit or Solid-Phase Extraction (SPE) if excessive matrix interference is observed [5].
  • Concentration & Reconstitution: Evaporate an aliquot of the clean extract to dryness under a gentle nitrogen stream. Reconstitute the residue in 1 mL of initial mobile phase (e.g., 80% A / 20% B), vortex, and filter through a 0.2 µm membrane into an LC vial [3].

2.4. MS/MS Method Development and Optimization This is a crucial step to achieve high sensitivity and specificity.

  • Standard Solution: Prepare a dilute solution (e.g., 50-200 ppb) of pure this compound standard in a mixture of mobile phases [4].
  • Ionization and Polarity: Directly infuse the standard to determine the optimal ionization mode (positive or negative ESI) by identifying which mode yields the most intense signal for the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecule.
  • Parent Ion Selection: In Q1 MS scan mode, identify the predominant parent ion.
  • Product Ion Scan: Introduce the parent ion into the collision cell and perform a product ion scan by ramping the collision energy (CE). Identify at least two abundant and characteristic fragment ions [4].
  • MRM Optimization: Create MRM transitions for each parent ion → product ion pair. Optimize the CE for each transition to maximize the signal. The most intense transition is used for quantification, and the second is used for confirmation [4].

3. Method Validation The developed method must be validated to ensure it is fit for purpose. Key parameters and typical acceptance criteria, based on validation data for other natural products like cannabinoids and mycotoxins, are outlined below [1] [6] [3].

Table 2: Key Method Validation Parameters and Target Criteria

Validation Parameter Procedure Target Acceptance Criteria
Linearity & Range Analyze ≥5 calibration levels in triplicate. R² ≥ 0.99 [1] [6]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1. --
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. Meets accuracy & precision criteria at lowest cal point [3]. --
Accuracy Analyze QC samples at low, mid, high conc. (n=5). Mean recovery 85-115% [1] [6]
Precision Repeatability (intra-day) and Intermediate Precision (inter-day). RSD ≤ 15% [1] [6]
Specificity Analyze blank matrix; no interference at analyte/IS retention times. --
Matrix Effect Compare analyte response in matrix vs. pure solvent. Signal suppression/enhancement ≤ ±25% [3]
Recovery Compare extracted spiked sample vs. post-extraction spike. Consistent and high recovery [3]

Experimental Workflow and Signaling Pathway

The following diagram visualizes the core experimental workflow for developing and executing the LC-MS/MS quantification method.

Start Method Development Optimization MS/MS Optimization Start->Optimization Validation Method Validation Optimization->Validation Sample Sample Preparation (Homogenization, Extraction, Clean-up) Validation->Sample LC LC Separation Sample->LC MS MS/MS Analysis (MRM Detection) LC->MS Data Data Analysis (Quantification vs. Calibration Curve) MS->Data

Key Considerations for Researchers

  • Internal Standard (IS): The use of a deuterated internal standard (this compound-D₃) is strongly recommended. It corrects for variability in sample preparation, injection, and ion suppression/enhancement in the mass spectrometer, significantly improving data quality [2].
  • Matrix Effects: Biological matrices like avocado can cause ion suppression or enhancement. Using a matrix-matched calibration curve (prepared in blank matrix) or the internal standard method is essential for accurate quantification [3].
  • Robustness: During development, test small variations in mobile phase pH, gradient, and column temperature to ensure the method is robust for routine use.

This protocol provides a comprehensive foundation for establishing a validated LC-MS/MS method for this compound. All parameters, especially the MRM transitions and collision energies, must be empirically optimized in your laboratory using a pure analytical standard.

References

Comprehensive UHPLC-MS Application Notes and Protocols for Analysis of Bioactive Lipids in Avocado Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance of Avocado Lipids

Avocado (Persea americana) has emerged as a valuable source of bioactive lipids with significant potential for pharmaceutical, nutraceutical, and cosmetic applications. The avocado fruit contains a diverse lipid profile that includes not only conventional lipids such as triacylglycerides (TGs), phospholipids (PLs), and glycolipids (GLs) but also unique aliphatic acetogenins that demonstrate remarkable biological activities. These acetogenins are characterized as oft-acetylated, odd-chain fatty alcohols and have shown promising bioactivities including anti-inflammatory, antioxidant, and anti-cancer properties in various experimental models. The growing interest in these compounds necessitates robust analytical methods for their comprehensive characterization and quantification [1].

The significance of avocado lipids extends beyond their nutritional value to encompass substantial therapeutic potential. Regular consumption of avocados has been associated with numerous health benefits, including weight management support, improved cholesterol profiles, reduced inflammation, and cardioprotective effects. These benefits are largely attributed to the fruit's unique lipid composition, particularly its abundance in monounsaturated fatty acids (MUFAs) such as oleic acid and polyunsaturated fatty acids (PUFAs) including linoleic and linolenic acids. These fatty acids are primarily incorporated into triacylglycerides, phospholipids, and glycolipids, creating a complex lipidome that requires advanced analytical techniques for complete characterization [2] [1].

Recent research has revealed that the lipid composition of avocados varies significantly depending on the extraction method, avocado variety, fruit maturity, and tissue type (mesocarp, idioblasts, or seed). The specialized lipid-containing idioblasts in avocado mesocarp are particularly rich in acetogenins, making these specialized cells a primary target for lipid extraction aimed at maximizing bioactive compound recovery. Understanding these variations is crucial for developing standardized extraction and analysis protocols that ensure consistent results across different studies and applications [1].

Sample Preparation and Lipid Extraction Protocols

Extraction Method Selection and Optimization

Proper sample preparation is critical for comprehensive lipidomic analysis of avocado tissues. Based on comparative studies, ultrasound-assisted ethanol extraction (UAE) has emerged as a sustainable and efficient method for extracting valuable lipids from avocado pulp, achieving approximately 70% lipid purity with composition comparable to conventional methods. This approach offers significant advantages including reduced extraction time, lower solvent consumption, and enhanced extraction efficiency for bioactive compounds. The eco-friendly nature of ethanol as a extraction solvent makes this method particularly suitable for applications in food, cosmetic, and pharmaceutical industries where residual solvent toxicity is a concern [2].

For researchers focusing specifically on acetogenin analysis, a modified Folch method using dichloromethane:methanol (1:1) has proven effective. This protocol involves homogenizing plant material (10-100 mg) in 1 mL of solvent mixture using a mechanical homogenizer, followed by phase separation via centrifugation (5 min, 8,000 × g). The extraction process is repeated twice with fresh solvent, and the combined organic phases are concentrated under vacuum-assisted centrifugation at 55°C. This method effectively extracts both conventional lipids and acetogenins, allowing for comprehensive lipidomic profiling [3].

Tissue-Specific Considerations

Avocado tissues exhibit dramatically different lipid profiles, necessitating tailored extraction approaches. The mesocarp (pulp) contains the highest overall lipid content, predominantly consisting of triacylglycerides enriched with essential polyunsaturated fatty acids. The seed presents a more complex profile with a significant presence of acetogenins, particularly during early maturation stages. Most notably, specialized idioblasts (lipid-containing cells distributed in the mesocarp) accumulate almost the entire acetogenin pool measured in the whole mesocarp, despite representing only about 2% of the tissue volume. This makes idioblasts a particularly valuable target for acetogenin-focused research [1].

Table 1: Comparison of Lipid Extraction Methods for Avocado Tissues

Extraction Method Solvent System Optimal For Recovery Efficiency Key Advantages
Ultrasound-Assisted Ethanol Extraction Ethanol:water Polar and non-polar lipids from pulp ≈70% purity, comparable to conventional methods Sustainable, reduced solvent use, high bioactive compound recovery
Modified Folch Method Dichloromethane:methanol (1:1) Comprehensive lipidomics including acetogenins High for both conventional lipids and acetogenins Broad lipid coverage, suitable for small sample sizes
Monophasic IPA Precipitation Isopropanol High-throughput analysis, polar lipids Excellent for polar lipids, high reproducibility Automatable, simple execution, minimal ion suppression
Biphasic Methanol/MTBE Methanol:MTBE:water (1:3:1) Untargeted lipidomics, diverse lipid classes High for different lipid classes Excellent lipid coverage, compatibility with UHPLC-MS
Protocol 1: Ultrasound-Assisted Ethanol Extraction for Avocado Pulp
  • Sample Preparation: Homogenize fresh or frozen avocado pulp (100-200 mg) using a mechanical homogenizer. For dried samples, use pulp dried at 55°C for 24 hours.
  • Extraction: Add 2 mL of ethanol-water mixture (typically 70-80% ethanol) to the homogenized tissue.
  • Sonication: Subject the mixture to probe sonication for 5-10 minutes at controlled temperature (25-40°C) to prevent degradation of heat-labile compounds.
  • Separation: Centrifuge the mixture at 5,000 × g for 10 minutes to separate the lipid-containing supernatant from the solid residue.
  • Collection: Transfer the supernatant to a clean tube and repeat the extraction twice on the solid residue.
  • Concentration: Combine all supernatants and evaporate under nitrogen stream or vacuum centrifugation.
  • Storage: Reconstitute the lipid extract in appropriate UHPLC-MS compatible solvent (e.g., isopropanol:acetonitrile, 1:1) and store at -80°C until analysis [2].
Protocol 2: Modified Folch Method for Comprehensive Lipidomics
  • Homogenization: Add 1 mL of 1:1 dichloromethane:methanol mixture to plant material (10-100 mg) and homogenize using a mechanical homogenizer.
  • Extraction: Incubate the homogenate for 10 minutes with shaking at 4°C, followed by 10 minutes in an ultrasonication bath at room temperature.
  • Phase Separation: Add 500 μL of UPLC grade water:methanol (3:1), vortex thoroughly, and centrifuge for 5 minutes at 4°C in a tabletop centrifuge.
  • Collection: Carefully remove the upper organic phase containing the lipids.
  • Re-extraction: Repeat the extraction twice with fresh solvent.
  • Concentration: Combine organic phases and dry in a speed-vac concentrator.
  • Storage: Store the dried lipid extract at -80°C until analysis. Reconstitute in appropriate solvent prior to UHPLC-MS analysis [3].

UHPLC-MS Analysis of Avocado Lipid Extracts

Liquid Chromatography Separation Conditions

Optimal chromatographic separation is fundamental for comprehensive lipidomic analysis. For avocado lipids, reversed-phase chromatography using C18 or C8 columns has demonstrated excellent separation efficiency for both polar and non-polar lipid classes. The following parameters have been optimized specifically for avocado lipid extracts:

  • Column Selection: C18 reversed-phase column (100 × 2.1 mm, 1.7-2.6 μm particles) for comprehensive lipid separation or C8 column (100 mm × 2.1 mm × 1.7 μm particles) for improved acetogenin separation.
  • Mobile Phase:
    • Mobile Phase A: Water-acetonitrile-methanol (1:1:1) containing 5 mmol/L ammonium acetate
    • Mobile Phase B: Isopropanol-acetonitrile (5:1) containing 5 mmol/L ammonium acetate
  • Gradient Program:
    • Initial: 20% B for 0.5 min
    • Ramp to 40% B over 1.5 min
    • Ramp to 60% B over 3 min
    • Ramp to 98% B over 13 min
    • Return to 20% B for re-equilibration
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 60°C
  • Injection Volume: 1-2 μL [4] [5]

The use of ammonium acetate in the mobile phase enhances ionization efficiency and provides excellent peak shape for diverse lipid classes. The gradual gradient ensures optimal separation of lipid species ranging from polar phospholipids to non-polar triacylglycerides and acetogenins.

Mass Spectrometry Detection Parameters

Mass spectrometry detection conditions must be optimized to cover the broad chemical diversity of avocado lipids:

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative modes
  • Source Temperature: 250-300°C
  • Desolvation Gas Flow: 800-1000 L/hr
  • Cone Gas Flow: 50-100 L/hr
  • Capillary Voltage: 2.5-3.0 kV (positive), 2.0-2.5 kV (negative)
  • Cone Voltage: 30-40 V
  • Mass Analyzer: High-resolution mass spectrometer (Q-TOF or Orbitrap)
  • Mass Resolution: >30,000 for accurate mass measurement
  • Mass Range: m/z 150-2000
  • Collision Energy: Ramped from 20-40 eV for MS/MS experiments
  • Data Acquisition: Data-dependent acquisition (DDA) for untargeted analysis or multiple reaction monitoring (MRM) for targeted quantification [4] [5] [1]

The combination of positive and negative ionization modes is essential for comprehensive lipid coverage, as different lipid classes ionize preferentially in different modes. Phospholipids, for instance, are typically detected more sensitively in negative mode, while triacylglycerides and acetogenins show better response in positive mode.

Table 2: Optimal UHPLC-MS Conditions for Avocado Lipid Analysis

Parameter Setting 1 Setting 2 Application Focus
Column Type C18 (100 × 2.1 mm, 1.7 μm) C8 (100 × 2.1 mm, 1.7 μm) General lipidomics vs. acetogenin focus
Mobile Phase A H₂O-MeOH-ACN (1:1:1) + 5mM NH₄Ac H₂O + 1% 1M NH₄Ac Enhanced ionization
Mobile Phase B IPA-ACN (5:1) + 5mM NH₄Ac IPA Improved elution of non-polar lipids
Gradient Time 18 min 25 min High-throughput vs. high-resolution
Flow Rate 0.4 mL/min 0.3 mL/min Balance between speed and resolution
Column Temperature 60°C 50°C Stability vs. selectivity
Ionization Mode Positive/Negative switching Positive mode (acetogenins) Comprehensive vs. targeted

Data Processing, Lipid Identification, and Quantification

Lipid Identification Strategies

The complex nature of avocado lipid extracts requires sophisticated data processing approaches for accurate lipid identification. Untargeted lipidomics typically involves several key steps: peak detection, alignment, and normalization, followed by lipid identification using accurate mass, retention time, and fragmentation patterns. For avocado-specific analysis, special attention should be paid to the identification of aliphatic acetogenins, which exhibit characteristic fragmentation patterns including neutral losses of acetic acid (60 Da) and water molecules (18 Da) [1].

The use of high-resolution mass spectrometry is particularly valuable for distinguishing between isobaric lipid species that are abundant in avocado extracts. Mass accuracy better than 5 ppm enables unambiguous elemental composition assignment, while MS/MS fragmentation provides structural information about fatty acyl chains and head groups. For acetogenins, diagnostic fragments include odd-numbered carbon chain fragments (C17, C19, C21) with oxygenated functional groups, which differentiate them from conventional even-chain fatty acid derivatives [1] [3].

Quantitative Approaches

Accurate quantification of avocado lipids requires careful selection of internal standards and validation of analytical performance:

  • Internal Standard Selection: Use stable isotope-labeled internal standards or non-endogenous lipid analogues. For comprehensive analysis, include standards for each major lipid class:
    • TG 34:0 (17:0/17:0) for triacylglycerides
    • PC 34:0 (17:0/17:0) for phospholipids
    • PE 34:0 (17:0/17:0) for phosphatidylethanolamines
    • C17 acetogenin analogue for acetogenin quantification
  • Calibration Curve Preparation: Prepare matrix-matched calibration curves using pooled avocado extract to account for matrix effects
  • Quality Control: Include quality control samples (pooled samples) throughout the analytical sequence to monitor instrument performance
  • Validation Parameters: Assess method precision (RSD < 15%), accuracy (85-115%), linearity (R² > 0.99), and limit of detection/quantification for each lipid class [6] [7]

For relative quantification in untargeted approaches, normalization to internal standards and tissue weight is essential. Advanced software platforms such as LipidSearch, SimLipid, or GoBioSpace can facilitate both targeted and untargeted lipid identification and quantification, with the latter being particularly useful for discovering novel lipid species unique to avocado [5].

Applications and Biological Correlation

Bioactivity Assessment of Avocado Lipids

UHPLC-MS analysis has been instrumental in correlating specific lipid components of avocado with their biological activities. Lipidomics-guided approaches have revealed that extracts from Hass avocado pulp exhibit significant anti-inflammatory activity, effectively inhibiting cyclooxygenase-2 (COX-2) and reducing nitric oxide levels at low concentrations. These extracts also demonstrate moderate antioxidant activity, which can be attributed to the complex mixture of lipids and associated minor components [2].

The antidiabetic potential of avocado seed extracts has been validated through in vitro assays showing inhibition of α-amylase and α-glucosidase enzymes. These activities correlate with the presence of specific polyunsaturated fatty acids and polyphenolic compounds identified through UHPLC-MS and GC/MS analyses. Molecular docking studies have further identified specific compounds, including chrysoeriol-4′-O-pentoside-7-O-rutinoside, apigenin-7-glucuronide, and neoeriocitrin, as potential leads for antidiabetic drug development [8].

Industrial Applications and Method Adaptation

The analytical protocols described here can be adapted for various industrial applications:

  • Quality Control: Monitoring lipid composition during avocado oil processing and storage
  • Product Development: Standardizing extracts for nutraceutical and cosmetic formulations
  • Authentication: Detecting adulteration in avocado oil products
  • Bioactivity-guided Fractionation: Identifying active components for pharmaceutical development

For each application, method validation should be tailored to specific requirements, with particular attention to the reproducibility of extraction and analysis for the target lipid classes [2] [4].

Troubleshooting and Method Optimization

Common Issues and Solutions
  • Poor Chromatographic Separation:
    • Check mobile phase freshness and composition
    • Ensure column temperature stability
    • Consider using a longer gradient for complex samples
  • Ion Suppression Effects:
    • Dilute samples 2-10 fold
    • Optimize injection volume
    • Improve sample clean-up using SPE or liquid-liquid extraction
  • Inconsistent Acetogenin Recovery:
    • Ensure fresh solvent preparation
    • Control extraction temperature
    • Use antioxidant additives (e.g., BHT) for unstable compounds
  • Mass Accuracy Drift:
    • Implement frequent mass calibration
    • Use internal lock mass compounds
    • Maintain stable laboratory temperature and humidity
Method Optimization Recommendations

For method development, a systematic approach to optimization is recommended. Begin with scouting gradients using a reference avocado extract to determine optimal stationary and mobile phases. Then optimize extraction conditions using design of experiments (DoE) approaches, focusing on solvent composition, extraction time, and temperature as critical factors. Finally, validate the method for precision, accuracy, and robustness using appropriate reference materials [9] [7].

Table 3: Troubleshooting Guide for Avocado Lipid Analysis

Problem Potential Causes Solutions Preventive Measures
Poor peak shape Column degradation, inappropriate mobile phase Replace column, adjust mobile phase pH Use guard column, filter samples
Low signal intensity Ion source contamination, improper ionization Clean ion source, optimize ionization parameters Regular MS maintenance, use high-purity solvents
Inconsistent retention times Mobile phase or temperature fluctuations Standardize mobile phase preparation, control column temperature Use mobile phase reservoirs, maintain constant room temperature
High background noise Solvent impurities, carryover Use higher purity solvents, increase wash steps Implement thorough washing protocols, use clean glassware
Inaccurate quantification Improper internal standard, matrix effects Use appropriate IS, matrix-matched calibration Validate extraction recovery, use stable isotope-labeled standards

Visual Workflow and Procedural Summary

The following diagram illustrates the comprehensive workflow for UHPLC-MS analysis of avocado lipid extracts, integrating extraction, analysis, and data processing steps:

avocado_workflow cluster_extraction Extraction Methods start Start: Avocado Tissue Selection tissue_type Tissue Type: Mesocarp, Seed, or Idioblasts start->tissue_type extraction Lipid Extraction Method Selection tissue_type->extraction UAE Ultrasound-Assisted Ethanol Extraction extraction->UAE Folch Modified Folch Method (DCM:MeOH 1:1) extraction->Folch MTBE Methanol/MTBE Method extraction->MTBE IPA IPA Precipitation extraction->IPA sample_prep Sample Preparation for UHPLC-MS UAE->sample_prep Folch->sample_prep MTBE->sample_prep IPA->sample_prep LC_conditions UHPLC Separation C18 Column, Gradient Elution sample_prep->LC_conditions MS_analysis MS Analysis High-Resolution Mass Spectrometry LC_conditions->MS_analysis data_processing Data Processing MS_analysis->data_processing peak_detection Peak Detection & Alignment data_processing->peak_detection lipid_id Lipid Identification (Accurate Mass, MS/MS, Libraries) peak_detection->lipid_id quantification Quantification lipid_id->quantification applications Applications & Interpretation quantification->applications bioactivity Bioactivity Correlation applications->bioactivity composition Composition Analysis applications->composition quality Quality Assessment applications->quality

Figure 1: Comprehensive Workflow for UHPLC-MS Analysis of Avocado Lipid Extracts

This workflow encompasses all critical steps from sample selection through data interpretation, providing researchers with a structured approach to avocado lipid analysis. Special attention should be paid to tissue selection and extraction method, as these significantly impact the resulting lipid profile and subsequent biological interpretations.

Conclusion

The UHPLC-MS protocols detailed in this application note provide robust and reproducible methods for comprehensive analysis of lipid extracts from avocado tissues. The combination of efficient extraction techniques, optimized chromatographic separation, and high-resolution mass spectrometry enables researchers to characterize the complex lipidome of avocado, including both conventional lipids and unique bioactive compounds such as aliphatic acetogenins. These methods support quality control, bioactivity assessment, and product development applications across food, cosmetic, and pharmaceutical industries.

As research on avocado lipids continues to evolve, future method developments will likely focus on increasing throughput, enhancing sensitivity for trace bioactive components, and improving spatial resolution through techniques such as mass spectrometry imaging. The integration of these analytical advances with biological screening will further elucidate the health-promoting properties of avocado lipids and facilitate their application in evidence-based nutraceutical and pharmaceutical products.

References

Comprehensive Protocols for Extraction and Purification of Avocadene from Avocado Seed

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction to Avocado Seed Bioactives

Avocado (Persea americana Mill.) seeds represent a significant by-product of avocado processing, comprising approximately 13-17% of the total fruit weight [1]. These seeds are rich in bioactive compounds including polyphenols, flavonoids, condensed tannins, and unique polyhydroxylated fatty alcohols (PFAs) [1]. Among these PFAs, avocadene and its structural analog avocadyne have attracted significant scientific interest due to their potent biological activities. These C17 polyols demonstrate remarkable anti-cancer properties, particularly against acute myeloid leukemia (AML) stem cells, and have shown anti-inflammatory, antimicrobial, and metabolic modulation capabilities [2].

The valorization of avocado seeds presents both economic and environmental benefits by transforming waste into valuable pharmaceutical and nutraceutical ingredients [1]. This application note provides detailed protocols for the extraction, purification, and formulation of this compound, specifically tailored for research and development settings. We have incorporated analytical verification methods and formulation strategies to enhance the bioavailability of these promising bioactive compounds for drug development applications.

Chemical and Physical Properties of this compound

This compound is a C17 polyhydroxylated fatty alcohol characterized by a long carbon chain (17 carbons) with multiple hydroxyl groups [2]. Its molecular structure contributes to amphiphilic properties, enabling it to function as a novel co-surfactant in lipid-based drug delivery systems [2]. Physical characterization through differential scanning calorimetry (DSC) has revealed that this compound in its pure form has a melting point of approximately 51.5°C [2].

When combined with avocadyne in a 1:1 molar ratio (forming the mixture known as avocatin B), these compounds create a eutectic mixture with a depressed melting point compared to the individual components [2]. This eutectic behavior results from a more disordered crystal structure with a smaller domain size in the [001] crystal plane, as confirmed through X-ray powder diffraction (XRD) studies [2]. The entropy of melting (ΔSm) for the 1:1 this compound-avocadyne mixture is significantly lower than that of pure avocadyne, indicating greater molecular mobility or disorder in the crystalline structure [2].

Table 1: Nutritional Composition of Avocado Seed (Dry Weight Basis)

Component Content Reference
Carbohydrates 64.9% [1]
Proteins 2.64-23% [1]
Lipids 1.1-1.6% [1]
Crude Fiber 2.87% [1]
Ash 3.82% [1]
d-Mannoheptulose 10.51-63.8 mg/g [1]
Perseitol 12.54-88.3 mg/g [1]

The lipidic fraction of avocado seeds contains various fatty acid derivatives including avocatins (32.28 μg/g), polyhydroxy fatty acids (24.26 μg/g), and persins (10.12 μg/g) [1]. These compounds are primarily located in specialized idioblast oil cells within the seed tissue, which have thicker, suberized walls compared to the surrounding parenchyma cells [3]. This cellular distribution presents both challenges and opportunities for extraction strategies.

Extraction Methods and Optimization

Sample Preparation

Proper sample preparation is critical for efficient extraction of this compound from avocado seeds. Begin by collecting fresh, mature avocado seeds and removing any residual fruit pulp. Cut the seeds into small uniform pieces (approximately 0.5-1 cm³) using a laboratory knife or cutting instrument. Spread the pieces in a single layer and air-dry at room temperature for approximately 30 days until constant weight is achieved [4]. Alternatively, for faster processing, oven-drying at 40-50°C for 24-48 hours can be employed, though this may potentially affect heat-sensitive compounds.

Once dried, grind the seeds using a mechanical grinding machine to achieve a particle size of approximately 0.4 mm [4]. Sieve the ground material to ensure uniform particle distribution, which enhances solvent penetration and extraction efficiency. The prepared powder should be stored in airtight containers protected from light and moisture at 4°C until extraction to prevent oxidative degradation of bioactive compounds.

Solvent Extraction and Optimization

Solvent extraction remains the most widely used method for recovering this compound from avocado seeds. The choice of solvent significantly impacts both extraction yield and compound stability. Research indicates that medium-polarity solvents such as methylene chloride (dichloromethane) provide the highest extraction yields for avocado seed lipids and polyhydroxylated fatty alcohols [4].

Table 2: Comparison of Solvent Efficiency for Avocado Seed Oil Extraction

Solvent Temperature (°C) Extraction Time (hours) Percentage Yield (%) Recommended Application
Methylene Chloride 70 2 30.4 Highest yield for research
Petroleum Ether 70 2 30.4 Lipid-focused extraction
Normal Hexane 70 2 26.3 Standard lipid extraction
Ethyl Acetate Room temperature 24 ~15* Polar compound extraction
Ethanol-Water (80:20) 60 3 ~12* Food-grade applications

Note: Values marked with * are estimates based on similar extraction systems [2] [3]

For laboratory-scale extraction, the Soxhlet method provides efficient and reproducible results. The standard protocol is as follows:

  • Place 20 g of dried, ground avocado seed powder into a Soxhlet thimble [4].
  • Add 200 mL of the selected solvent (methylene chloride recommended for highest yield) to a round-bottom flask [4].
  • Assemble the Soxhlet apparatus and heat using a heating mantle or electro-thermal heater with precise temperature control.
  • Conduct the extraction at 70°C for 2 hours [4]. The solvent vapor condenses and drips onto the sample, extracting lipids and polyols, which then return to the boiling flask.
  • After extraction, remove the flask and evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
  • The resulting crude extract contains This compound along with other lipids, acetogenins, and phytochemicals requiring further purification.

For larger-scale operations, aqueous separation methods with enzymatic pretreatment can be employed. This approach uses food-grade enzymes (pectinases, cellulases, or α-amylase) to degrade the cell wall structures and release oil bodies, followed by centrifugation to separate the lipid fraction [3]. While this method is more environmentally friendly and suitable for food and cosmetic applications, it typically yields lower concentrations of target polyols compared to solvent extraction.

Purification and Analytical Methods

Chromatographic Purification

Purification of this compound from crude avocado seed extracts typically employs chromatographic techniques to separate the target polyhydroxylated fatty alcohols from co-extracted compounds. The crude ethyl acetate extract of avocado seeds contains a complex mixture of This compound, avocadyne, and various acetogenin compounds that require separation [2].

Reversed-phase liquid chromatography (RP-LC) is particularly effective for purifying this compound due to its amphiphilic nature [5]. The following protocol can be implemented:

  • Stationary Phase: Use a C18 silica-based column with high surface area (e.g., 5 μm particle size, 100 Å pore size) for optimal separation [5].
  • Mobile Phase: Employ a gradient system starting with aqueous buffer (e.g., 10 mM ammonium acetate, pH 5.0) and increasing the percentage of organic modifier (acetonitrile or methanol) linearly from 50% to 95% over 30-40 minutes [5].
  • Detection: Monitor the effluent at 210-254 nm using a UV detector as this compound lacks strong chromophores.
  • Fraction Collection: Collect fractions based on retention time and analyze by thin-layer chromatography (TLC) or LC-MS to identify those containing this compound.

Flash chromatography provides a practical alternative for preliminary purification before analytical RP-LC. Use a silica gel column (230-400 mesh) with a stepwise gradient of hexane-ethyl acetate (from 90:10 to 50:50, v/v) to fractionate the crude extract. This compound typically elutes at 30-40% ethyl acetate, but this should be verified by TLC analysis.

The following workflow diagram illustrates the complete extraction and purification process:

G This compound Extraction and Purification Workflow Start Start with Fresh Avocado Seeds Prep Sample Preparation: - Remove pulp - Cut into small pieces - Air dry (30 days) - Grind to 0.4 mm Start->Prep Cleaning and preparation Extraction Solvent Extraction (Soxhlet Apparatus): - 20g powder + 200mL solvent - 70°C for 2 hours - Methylene chloride recommended Prep->Extraction Powdered seed ready Conc Concentrate Extract: - Rotary evaporation - 40°C under reduced pressure Extraction->Conc Crude extract obtained Purification Chromatographic Purification: - Reversed-phase LC (C18) - Gradient elution - ACN/H2O mobile phase Conc->Purification Concentrated extract Analysis Analytical Verification: - LC-MS for identity - NMR for structure - DSC for physical properties Purification->Analysis Purified fractions Formulation Formulation (Optional): - SEDDS for enhanced bioavailability - Characterize droplet size Analysis->Formulation Verified compound End Pure this compound for Bioactivity Testing Formulation->End Formulation complete

Analytical Verification

Analytical verification of purified this compound is essential to confirm compound identity and purity. A combination of spectroscopic and chromatographic techniques provides comprehensive characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the purified compound using reverse-phase LC coupled with mass spectrometry. Employ electrospray ionization (ESI) in positive ion mode to detect the protonated molecular ion [M+H]⁺. This compound (C₁₇H₃₄O₄) exhibits a theoretical monoisotopic mass of 302.2457 g/mol, while avocadyne (C₁₇H₃₂O₄) has a mass of 300.2300 g/mol [2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H NMR and ¹³C NMR analyses to confirm the molecular structure. Dissolve the purified compound in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) and record spectra at 25°C. Compare the chemical shifts and coupling patterns with published data for this compound and related polyhydroxylated fatty alcohols [2].

  • Differential Scanning Calorimetry (DSC): Determine the thermal properties of the purified compound using DSC. Seal samples in aluminum pans and heat at a rate of 5-10°C/min from 25°C to 100°C under nitrogen atmosphere. Compare the melting point and enthalpy of fusion with literature values to confirm identity and purity [2].

  • High-Performance Thin-Layer Chromatography (HPTLC): Use HPTLC as a rapid screening method to monitor purification fractions. Employ silica gel plates with a mobile phase of chloroform-methanol (90:10, v/v) and visualize spots using vanillin-sulfuric acid reagent followed by heating at 105°C for 5-10 minutes.

Self-Emulsifying Drug Delivery Systems (SEDDS) for this compound

The poor aqueous solubility of this compound limits its bioavailability and therapeutic application. To address this challenge, Self-Emulsifying Drug Delivery Systems (SEDDS) provide an effective formulation strategy. These systems utilize the inherent surface activity of this compound, which functions as a novel bioactive co-surfactant when combined with appropriate surfactants and oils [2].

SEDDS Formulation Protocol

Develop an optimal SEDDS formulation for this compound using the following components and method:

  • Oil Phase: Select medium-chain triglycerides such as Neobee M5 or coconut oil as the lipid component [2].

  • Surfactant System: Use polysorbate 80 (Tween 80) or Cremophor EL as the primary surfactant, combined with this compound as a bioactive co-surfactant [2].

  • Optimal Ratio: Prepare the SEDDS using a 1:1 weight ratio of oil to surfactant, with this compound incorporated at 1-5% of the total formulation weight [2].

  • Preparation Method:

    • Dissolve this compound (1-20 mg) in 100 μL of the oil/surfactant mixture by heating to 75°C for 2 hours with occasional stirring [2].
    • Add 900 μL of phosphate-buffered saline (PBS) or purified water directly to the oil phase.
    • Vortex vigorously for 30 seconds to facilitate spontaneous formation of a fine oil-in-water microemulsion [2].

The resulting formulation produces transparent microemulsions with droplet sizes as small as 20 nanometers in diameter, significantly enhancing the solubility and in vitro potency of this compound compared to conventional delivery systems [2].

Table 3: SEDDS Formulation Components and Characteristics for this compound Delivery

Component Function Recommended Concentration Alternative Options
Neobee M5 Oil Phase 50% of formulation Coconut oil, Miglyol 812
Tween 80 Surfactant 45% of formulation Cremophor EL, Labrasol
This compound Bioactive Co-surfactant 1-5% of formulation Avocatin B (1:1 mixture)
PBS (pH 7.4) Aqueous Phase 90% of final volume Purified water, Simulated intestinal fluid
Resulting Droplet Size 20-80 nm Polydispersity Index <0.3 (monodisperse)

Bioactivity Assessment and Applications

Biological Activities

This compound demonstrates multiple bioactivities with potential therapeutic applications:

  • Anticancer Activity: this compound and particularly the 1:1 mixture with avocadyne (avocatin B) exhibits selective cytotoxicity against acute myeloid leukemia (AML) stem cells and blasts while sparing healthy hematopoietic cells [2]. The mechanism involves inhibition of fatty acid oxidation (FAO) and disruption of mitochondrial function, leading to selective apoptosis of leukemia cells [2].

  • Antimicrobial Effects: this compound and related avocado seed acetogenins demonstrate potent antimicrobial activity against various pathogens, including Clostridium sporogenes vegetative cells and endospores [6]. The minimum inhibitory concentration (MIC) for enriched acetogenin extracts ranges from 3.9 to 9.8 ppm, with a primarily bacteriostatic effect [6].

  • Anti-inflammatory and Metabolic Effects: this compound has shown potential for reversing insulin resistance and restoring glucose tolerance in models of diet-induced obesity [2]. The compound modulates metabolic pathways in skeletal muscle and pancreatic β-cells, improving whole-body glucose homeostasis.

  • Stability Under Processing Conditions: The bioactivity of avocado seed acetogenins remains stable under various food processing conditions, including heat treatments (up to 120°C), high hydrostatic pressure (300-600 MPa for 3-6 minutes), and a range of pH conditions (most stable at pH ≥7.0) [6].

The following diagram illustrates the primary mechanisms of action and applications of this compound:

G This compound Mechanisms and Applications cluster_Mechanisms Mechanisms of Action cluster_Applications Therapeutic Applications This compound This compound (C17 Polyhydroxylated Fatty Alcohol) M1 Fatty Acid Oxidation Inhibition This compound->M1 Primary molecular target M2 Mitochondrial Disruption This compound->M2 Induced energy depletion M3 Reactive Oxygen Species Modulation This compound->M3 Antioxidant effects M4 Membrane Interaction This compound->M4 Surfactant properties A1 Acute Myeloid Leukemia Treatment M1->A1 Selective leukemia cell death A3 Metabolic Syndrome Management M1->A3 Improved glucose homeostasis M2->A1 Apoptosis induction A4 Functional Food & Nutraceuticals M3->A4 Oxidative stability A2 Antimicrobial Applications M4->A2 Membrane disruption

In Vitro Assessment Protocol

To evaluate the anticancer activity of purified this compound and its formulations, employ the following protocol:

  • Cell Lines: Use OCI-AML-2 human acute myeloid leukemia cells and appropriate normal cell controls (e.g., INS-1 (832/13) pancreatic β-cells, Caco-2 intestinal cells, or HepG2 hepatocytes) [2].

  • Treatment Preparation: Prepare this compound samples in both conventional solvent (DMSO) and SEDDS formulation for comparison. For SEDDS-treated groups, dilute the formulation in cell culture medium to achieve the desired final concentration (typically 1-100 μM).

  • Viability Assay: Plate cells at 5×10³ cells/well in 96-well plates and treat with serial dilutions of this compound for 48-72 hours. Assess cell viability using the MTT assay or Alamar Blue according to standard protocols.

  • Mechanistic Studies: For analysis of apoptosis induction, perform Annexin V/propidium iodide staining followed by flow cytometry. To examine effects on fatty acid oxidation, utilize radiolabeled palmitate and measure ³H₂O production as described in previous studies [2].

Research indicates that this compound delivered via SEDDS exhibits significantly enhanced potency in AML cell lines compared to conventional delivery systems, with the added advantage of reduced cytotoxicity in non-malignant cell types [2].

Conclusion

The protocols outlined in this application note provide comprehensive methodologies for the efficient extraction, purification, and formulation of this compound from avocado seeds. The integration of SEDDS technology represents a significant advancement in overcoming the solubility limitations of this promising bioactive compound. Researchers can utilize these standardized protocols to obtain high-purity this compound for further pharmacological evaluation and drug development efforts.

The demonstrated bioactivities of this compound, particularly against leukemia stem cells and various pathogenic microorganisms, coupled with its favorable safety profile in normal cells, position this natural product as a valuable candidate for therapeutic development. Additionally, the environmental benefit of valorizing avocado processing waste adds an important sustainability dimension to this research area.

Future work should focus on scale-up processes for industrial application, comprehensive toxicological assessments, and clinical evaluations to fully realize the potential of this compound in pharmaceutical, nutraceutical, and cosmetic applications.

References

saponification recovery esterified avocadene avocado

Author: Smolecule Technical Support Team. Date: February 2026

Saponification of Avocado Oil: Chemical Background

Saponification is the process where fats or oils (triglycerides) react with a strong base to produce soap (a fatty acid salt) and glycerol [1] [2]. This is a key reaction for producing soaps and analyzing lipids.

The general chemical reaction is:

Ester + Base → Alcohol + Soap [1]

For a triglyceride with sodium hydroxide (NaOH), the reaction proceeds as follows [1] [2]:

The saponification value (SV) is a crucial parameter, defined as the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of fat or oil [1] [2]. This value indicates the average molecular weight of the fatty acids in the sample; a higher SV suggests a greater proportion of shorter-chain fatty acids [1].

Avocado Oil Profile & Saponification Data

Avocado oil is characterized by its high content of monounsaturated fats, similar to olive oil [3] [4]. The tables below summarize its key characteristics and saponification data.

Table 1: Fatty Acid Composition of Avocado Oil [3] [4]

Fatty Acid Type Common Name Typical Range in Avocado Oil (%)
Monounsaturated Oleic Acid (C18:1) >50%
Saturated Palmitic Acid (C16:0) Primary saturated acid
Polyunsaturated Linoleic Acid (C18:2) Primary polyunsaturated acid

Table 2: Saponification Values for Oils and Fats [5] [2]

Oil / Fat Saponification Value (mg KOH/g)
Avocado Oil 177 - 197 [5]
Coconut Oil 248 - 265 [2]
Olive Oil 184 - 196 [2]
Canola Oil 182 - 193 [2]
Castor Oil 176 - 187 [2]

Detailed Experimental Protocol

This protocol outlines the saponification of avocado oil and the recovery of the unsaponifiable fraction, which contains valuable compounds like sterols and tocopherols.

Materials
  • Oil Source: Avocado oil, preferably virgin or extra virgin grade from the fruit's mesocarp [4].
  • Chemicals: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), Ethanol (≥95%), Diethyl Ether, Anhydrous Sodium Sulfate [1] [2].
  • Equipment: Round-bottom flask, Condenser, Hot plate/stirrer, Separatory funnel, Beakers, Buchner funnel, Oven, Analytical balance [1].
Saponification Reaction Procedure
  • Weighing: Accurately weigh about 5 g of avocado oil into a round-bottom flask [1].
  • Preparing Reagent: Add 50 mL of an ethanolic KOH solution (0.5 N) to the flask. Ethanol aids in dissolving the oil for a more complete reaction [2].
  • Refluxing: Attach a condenser and reflux the mixture for 1-2 hours with constant stirring to ensure complete saponification [1].
  • Completion Check: A small sample of the mixture should form a clear solution in hot water, indicating no free oil remains.
Recovery of Unsaponifiable Matter
  • Liquid-Liquid Extraction: Transfer the saponified mixture to a separatory funnel. Add 50-100 mL of diethyl ether or n-hexane and shake vigorously. The unsaponifiable matter will dissolve in the organic solvent, while the soap will remain in the aqueous-alcoholic layer [6].
  • Phase Separation: Allow the layers to separate completely. Drain and collect the organic (upper) layer.
  • Washing: Wash the organic layer several times with distilled water to remove any residual soap or alkali.
  • Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove traces of water.
  • Solvent Evaporation: Filter the dried extract and carefully evaporate the solvent using a rotary evaporator or under a gentle stream of inert gas.
  • Weighing: Transfer the recovered unsaponifiable matter to a pre-weighed beaker, dry to a constant weight in an oven, and weigh to determine the yield.

Saponification & Recovery Workflow

The following diagram, generated with Graphviz, illustrates the complete experimental workflow for the saponification of avocado oil and recovery of its unsaponifiable fraction.

start Start: Avocado Oil step1 Mix with Ethanoic KOH & Reflux (1-2 hrs) start->step1 step2 Saponification Complete? step1->step2 step2->step1 No step3 Transfer to Separatory Funnel step2->step3 Yes step4 Add Diethyl Ether & Shake Vigorously step3->step4 step5 Separate Organic Layer (Contains Unsaponifiables) step4->step5 step6 Wash with Water & Dry (Anhydrous Na₂SO₄) step5->step6 step7 Evaporate Solvent step6->step7 end End: Recovered Unsaponifiable Matter step7->end

Diagram 1: Workflow for saponification and recovery of avocado oil unsaponifiables.

Application Notes & Safety

  • Saponification Value Calculation: The saponification value can be calculated using the formula: SV = {(B−S) × M × 56.1} / W, where B and S are the volumes of HCl used to titrate the blank and sample, M is the molarity of HCl, and W is the oil weight in grams [1].
  • Quality of Oil: The quality of the final product and the unsaponifiable yield depend on the avocado fruit quality, ripeness, and the initial oil extraction method [4].
  • Safety Precautions: Concentrated KOH/NaOH is highly corrosive. Use appropriate personal protective equipment (PPE) and work in a fume hood. Diethyl ether is highly flammable; keep away from ignition sources.

References

Comprehensive Application Notes and Protocols for Self-Emulsifying Drug Delivery Systems (SEDDS)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SEDDS

Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon mild agitation in the aqueous environment of the gastrointestinal (GI) tract. [1] [2] This advanced formulation strategy is particularly suited for enhancing the oral bioavailability of lipophilic compounds with poor aqueous solubility, a common challenge in modern drug development where an estimated 35-40% of new chemical entities face solubility limitations. [3] [4] [5] SEDDS improve drug absorption through multiple mechanisms, including increased solubilization, enhanced permeability, and potential inhibition of efflux transporters like P-glycoprotein. [4] [2] For a compound like avocadene, which is presumed to be lipophilic based on the user's query, SEDDS represent a promising delivery approach, though its specific solubility and log P values must be experimentally determined to confirm suitability.

Formulation Design and Composition

Component Selection Criteria

The development of an effective SEDDS formulation begins with the systematic selection of components based on their ability to solubilize the drug and form stable emulsions.

Table 1: Excipient Selection Criteria for SEDDS Formulation

Component Function Selection Criteria Common Examples
Oils Solubilize lipophilic drugs; facilitate self-emulsification [2] [5] High drug solubility; ability to form fine emulsions [6] Labrafac PG, Isopropyl Myristate, Medium-Chain Triglycerides (MCT), Long-Chain Triglycerides (LCT) [6] [7]
Surfactants Stabilize emulsion droplets; enhance permeability [4] [2] Non-ionic surfactants with high HLB; oral acceptability [2] [5] Tween 80, Tween 20, Kolliphor EL, Polyoxyethylene sorbitan esters [6] [8]
Co-surfactants Further reduce interfacial tension; improve emulsion stability [6] Aid in dissolving drug and maintaining emulsion dispersion [6] PEG 200, PEG 400, Transcutol HP, Glycerol [6] [7]
Formulation Classification System

SEDDS formulations can be categorized based on their composition, which influences their properties and performance. [4]

Table 2: Lipid-Based Formulation Classification System (LFCS) for SEDDS

Type Lipids Surfactants Co-solvents Characteristics
Type I 100% 0% 0% Simple oily solutions; requires digestion
Type II 40-80% 20-60% (HLB < 12) 0% Forms coarse emulsions
Type IIIA 40-80% 20-40% 0-40% Reduced droplet size; enhanced solubilization
Type IIIB < 20% 20-50% 20-50% Smallest droplet size; thermodynamically stable

Experimental Protocols

Protocol 1: Solubility Studies and Excipient Screening

Objective: To identify optimal oils, surfactants, and co-surfactants with maximum solubilization capacity for the drug candidate.

Materials: Drug substance (e.g., this compound), candidate oils, surfactants, co-surfactants, glass vials, vortex mixer, water bath, centrifuge, analytical instrument (HPLC or UV-Vis).

Procedure:

  • Place 2 mL of each excipient into separate glass vials. [6]
  • Add excess drug to each vial to achieve saturation.
  • Cap vials and mix using a vortex mixer for 30 seconds to ensure proper mixing.
  • Sonicate the mixtures for 2 hours followed by equilibration in a water bath at 37°C for 48 hours with periodic agitation. [6]
  • Centrifuge the samples at 3000-5000 rpm for 15-20 minutes to separate undissolved drug. [6] [7]
  • Carefully collect the supernatant and filter through a membrane filter (0.45 μm).
  • Dilute the filtrate with a suitable solvent and analyze drug concentration using HPLC or UV-Vis spectroscopy. [7]
  • Rank excipients based on saturation solubility, selecting those with the highest drug loading capacity.
Protocol 2: Construction of Pseudo-Ternary Phase Diagrams

Objective: To identify the self-emulsification region and optimize the ratio of oil, surfactant, and co-surfactant.

Materials: Selected oil, surfactant, co-surfactant, aqueous phase (water or buffer), glass vials, magnetic stirrer.

Procedure:

  • Prepare surfactant-co-surfactant mixtures (Smix) in different weight ratios (e.g., 1:0, 1:1, 1:2, 2:1, 3:1, 4:1). [6]
  • For each Smix ratio, combine oil and Smix in different weight ratios (e.g., 1:9, 2:8, 3:7, up to 9:1).
  • Titrate each mixture dropwise with aqueous phase under mild magnetic stirring at 37°C. [6]
  • After each addition, observe the mixture for clarity, flowability, and phase separation.
  • Record the points at which clear, transparent mixtures form.
  • Plot the results on a pseudo-ternary phase diagram using specialized software.
  • Identify the largest self-emulsification region for formulation selection.
Protocol 3: Formulation Preparation and Characterization

Objective: To prepare SEDDS formulations and characterize their critical quality attributes.

G Start Start Formulation Preparation Step1 Combine oil, surfactant, and cosurfactant in selected ratio Start->Step1 Step2 Mix using magnetic stirrer at 50 rpm, 37°C until clear Step1->Step2 Step3 Add drug substance to the isotropic mixture Step2->Step3 Step4 Continue stirring until drug is completely dissolved Step3->Step4 Step5 Store in sealed container for further evaluation Step4->Step5 Char1 Characterization: Droplet Size & PDI Step5->Char1 Char2 Characterization: Zeta Potential Char1->Char2 Char3 Characterization: Dispersibility Test Char2->Char3 Char4 Characterization: Drug Content Char3->Char4

Diagram 1: SEDDS Formulation Preparation and Characterization Workflow

Materials: Selected excipients, drug substance, magnetic stirrer with heating, zetasizer, dissolution apparatus, HPLC system.

Procedure:

  • Formulation Preparation: Combine oil, surfactant, and co-surfactant in the ratio identified from phase diagrams. Mix using a magnetic stirrer at 50 rpm and 37°C until a clear, isotropic mixture forms. [7] Add the drug substance and continue stirring until complete dissolution. [6]

  • Droplet Size and Polydispersity Index (PDI) Analysis:

    • Dilute the SEDDS formulation (e.g., 0.5 mL) in 500 mL of distilled water or simulated gastric fluid under gentle agitation at 50 rpm. [6]
    • Analyze the emulsion using dynamic light scattering with a zetasizer.
    • Record the average droplet size and PDI. For SNEDDS, the droplet size should be less than 200 nm; for SMEDDS, typically between 2-100 nm. [2] [5]
  • Zeta Potential Measurement:

    • Dilute the emulsion appropriately with distilled water.
    • Measure zeta potential using electrophoretic light scattering.
    • Values greater than ±30 mV indicate good physical stability. [6]
  • Dispersibility Testing:

    • Add 0.5 mL of SEDDS to 500 mL of dissolution medium (water, 0.1N HCl, or phosphate buffer) at 37°C in a USP dissolution apparatus II with paddle rotating at 50 rpm. [6]
    • Visually assess the emulsification efficiency and rate using the following grading system: [6]
      • Grade A: Rapidly forming (within 1 min) nanoemulsion, clear or bluish appearance
      • Grade B: Rapidly forming, slightly less clear emulsion, bluish white appearance
      • Grade C: Fine milky emulsion forming within 2 minutes
      • Grade D: Dull, greyish white emulsion, slow to emulsify (>2 minutes)
      • Grade E: Poor emulsification with large oil globules on surface
  • Drug Content Analysis:

    • Dilute the formulation suitably with methanol.
    • Analyze drug concentration using validated HPLC or UV-Vis method.
    • Ensure uniform drug distribution and content within acceptance criteria (typically 90-110%). [6]
Protocol 4: In Vitro Drug Release Studies

Objective: To evaluate drug release performance from SEDDS formulations.

Materials: SEDDS formulation, dissolution apparatus, dissolution media (e.g., 0.1N HCl, phosphate buffer pH 6.8), sampling apparatus, analytical instrument.

Procedure:

  • Place 500 mL of dissolution medium in the vessel and equilibrate to 37°C ± 0.5°C.
  • Accurately weigh an equivalent of one dose of SEDDS formulation.
  • Add the formulation to the dissolution vessel operating at 50-75 rpm.
  • Collect samples at predetermined time intervals (5, 10, 15, 30, 45, 60, 90, 120 min).
  • Filter samples immediately through a 0.45 μm membrane filter.
  • Analyze drug concentration using HPLC or UV-Vis spectroscopy.
  • Compare release profile with conventional formulations or reference standards.

Mechanisms of Absorption Enhancement

SEDDS improve oral bioavailability through multiple mechanisms that enhance drug absorption throughout the gastrointestinal tract.

G Start Oral Administration of SEDDS GI Gastrointestinal Lumen Start->GI A A: Droplet Formation & Lipolysis Pathway GI->A Primary B B: Micelle Formation Pathway GI->B C C: Free Drug Diffusion GI->C D D: Mixed Micelle Pathway GI->D With food Enterocyte Enterocyte Absorption A->Enterocyte Enterrocyte Enterrocyte B->Enterrocyte C->Enterocyte D->Enterocyte Systemic Systemic Circulation Enterocyte->Systemic Lymph Lymphatic Transport Enterocyte->Lymph Highly lipophilic drugs via chylomicrons

Diagram 2: Intestinal Absorption Pathways for SEDDS

  • Enhanced Solubilization: SEDDS maintain the drug in a solubilized state throughout the GI tract, preventing precipitation and increasing the available drug for absorption. [4] [2]

  • Lymphatic Transport: The lipid components in SEDDS promote association with chylomicrons, facilitating intestinal lymphatic transport that bypasses hepatic first-pass metabolism. [4]

  • Permeability Enhancement: Surfactants in SEDDS can reversibly alter membrane fluidity and inhibit efflux transporters like P-glycoprotein, increasing intestinal permeability. [4]

  • Mucus Permeation: Optimized SEDDS formulations with appropriate surface charge and mucolytic agents can enhance diffusion through the intestinal mucus layer. [8]

Conclusion and Future Perspectives

SEDDS represent a robust and clinically proven platform for enhancing the oral bioavailability of lipophilic compounds like this compound. The systematic approach outlined in these Application Notes and Protocols provides researchers with a framework for developing effective SEDDS formulations. Future directions in SEDDS technology include the development of solid SEDDS for improved stability and patient compliance, mucoadhesive systems for prolonged GI residence, and targeted delivery systems for specific intestinal regions. [1] [8] The integration of artificial intelligence and machine learning in formulation design, as evidenced by recent datasets of SEDDS compositions, promises to further streamline and optimize the development process. [3]

References

Avocadyne as a Potent Inhibitor of Mitochondrial Fatty Acid Oxidation: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Avocadyne is a 17-carbon long acetogenin featuring a terminal triple bond and hydroxyl groups at the C-2 and C-4 positions [1]. Compared to normal cells, certain pathological states, such as Acute Myeloid Leukemia (AML), exhibit a heightened reliance on mitochondrial Fatty Acid Oxidation (FAO) for energy, creating a metabolic vulnerability that can be therapeutically targeted [1]. Avocadyne has been identified as a potent suppressor of this pathway. It acts by inhibiting very long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in the mitochondrial β-oxidation spiral [1]. This inhibition leads to a downstream collapse in mitochondrial metabolism, ultimately inducing selective cell death in AML cells while sparing normal blood cells [1] [2].

The following diagram illustrates the proposed mechanism by which avocadyne suppresses mitochondrial FAO and impacts cellular survival, particularly in AML cells.

G Avocadyne Avocadyne (17-C, Terminal Alkyne) VLCAD VLCAD Enzyme Avocadyne->VLCAD Inhibits Mitochondrion Mitochondrion FAO Fatty Acid Oxidation (FAO) VLCAD->FAO Catalyzes Metabolism Mitochondrial Metabolism FAO->Metabolism Energy ATP Production Metabolism->Energy AML_Cell AML Cell Death Energy->AML_Cell Depletion Normal_Cell Normal Cell Sparing Energy->Normal_Cell

Figure 1: Mechanism of Avocadyne-Induced FAO Suppression. Avocadyne enters the mitochondrion and inhibits the VLCAD enzyme. This suppression of FAO leads to a breakdown in mitochondrial metabolism and energy production, resulting in selective death of AML cells that are highly dependent on this pathway. Normal cells, which are metabolically flexible, are spared.

Structure-Activity Relationship (SAR) and Quantitative Potency

The bioactivity of avocadyne is highly dependent on its specific structural features [1].

Critical Structural Moieties
  • Terminal Unsaturation: The terminal triple bond is a critical determinant of potency. Its replacement with a saturated bond significantly reduces activity [1].
  • Odd-Numbered Carbon Chain: The 17-carbon chain confers significantly greater cytotoxicity and FAO suppression compared to even-numbered (16-carbon) analogues [1].
  • Stereochemistry: The specific (2R,4R) configuration of the hydroxyl groups is essential for optimal activity. Synthetic stereoisomers show diminished effects [1].
  • Primary Alcohol: Esterification of the primary alcohol at the terminus of the chain completely abolishes anti-AML activity [1].
Quantitative Cytotoxicity Data

The potency of avocadyne and related compounds has been quantified in various assays. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for cytotoxicity in leukemia cell lines.

Table 1: Cytotoxicity of Avocadyne and Structural Analogues in Leukemia Cell Lines [1]

Compound Key Structural Features IC₅₀ in TEX Cells (μM) IC₅₀ in AML2 Cells (μM)
Avocadyne 17-C, Alkyne, (2R,4R) OH 2.33 ± 0.10 11.41 ± 1.87
HATA 17-C, Alkyne 15.65 ± 0.57 22.60 ± 1.37
PATA 16-C, Alkyne 52.93 ± 0.66 64.44 ± 3.63
C17 17-C, Saturated No significant death No significant death

Abbreviations: HATA (Heptadecanoic Acid Terminal Alkyne); PATA (Palmitic Acid Terminal Alkyne); C17 (1-Heptadecanoic Acid).

The next diagram provides a visual summary of the Structure-Activity Relationship, highlighting the essential chemical moieties.

Figure 2: Avocadyne Structure-Activity Relationship Summary. The diagram visualizes the key structural moieties of avocadyne that are critical for its potent FAO suppression activity, as well as modifications that diminish or abolish its effect.

Detailed Experimental Protocols

Protocol: In Vitro Assessment of Avocadyne Cytotoxicity (MTT/XTT Assay)

This protocol is used to determine the IC₅₀ of avocadyne in leukemia cell lines [1] [2].

  • Cell Culture: Maintain human leukemia cell lines (e.g., TEX, OCI-AML2) in recommended media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
  • Compound Preparation:
    • Prepare a stock solution of avocadyne (e.g., 10 mM) in DMSO.
    • Serially dilute the stock in culture medium to create a concentration range (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is uniform and ≤0.1% (v/v) across all wells, including vehicle controls.
  • Cell Plating and Treatment:
    • Harvest cells in the logarithmic growth phase and seed them in 96-well plates at a density of 5,000 - 20,000 cells per well in 100 µL of medium.
    • After 24 hours, add 100 µL of the respective avocadyne dilutions to the wells. Set up control wells containing medium only (blank) and cells with vehicle (DMSO) only.
    • Perform each concentration in at least triplicate.
  • Incubation: Incub the plates for 72 hours at 37°C and 5% CO₂.
  • Viability Measurement:
    • Add 20-50 µL of a colorimetric cell viability reagent (e.g., MTT, XTT) to each well as per the manufacturer's instructions.
    • Incubate for 1-4 hours to allow formazan crystal formation.
    • Measure the absorbance at a specific wavelength (e.g., 450-500 nm for XTT, 570 nm for MTT) using a microplate reader.
  • Data Analysis:
    • Calculate the average absorbance for blanks, vehicle controls, and each treatment.
    • Normalize the data: % Viability = (Abs_treatment - Abs_blank) / (Abs_vehicle_control - Abs_blank) * 100.
    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value.
Protocol: Measurement of Mitochondrial Respiration (FAO-Supported)

This protocol uses a respirometer to directly assess the inhibition of mitochondrial FAO in intact cells following avocadyne treatment [1].

  • Cell Treatment:
    • Culture and seed leukemia cells as described above.
    • Treat cells with avocadyne at the desired concentrations (e.g., 1x, 2x IC₅₀) and vehicle control for 1 hour.
  • Respirometer Calibration: Calibrate the sensor cartridge of the respirometer (e.g., Seahorse XF Analyzer) according to the manufacturer's protocol on the day of the experiment.
  • Substrate Preparation: Prepare a fatty acid-containing substrate medium. A common formulation is assay-specific base medium supplemented with 1-2 mM L-carnitine and a fatty acid such as palmitate-BSA complex (e.g., 100-200 µM).
  • Assay Run:
    • After treatment, wash the cells and resuspend them in the substrate medium.
    • Load the cell suspension into the respirometer cartridge.
    • The assay instrument will sequentially measure:
      • Basal Respiration: The baseline oxygen consumption rate (OCR).
      • Maximal Respiration: The OCR after uncoupling the electron transport chain (e.g., with FCCP), revealing the full capacity of the system.
  • Data Analysis:
    • Normalize OCR measurements to total protein content per well (determined by a Bradford or BCA assay).
    • Compare the basal and maximal respiration rates of avocadyne-treated cells to the vehicle control. A significant decrease in OCR indicates suppression of mitochondrial FAO.

Table 2: Key Reagents and Equipment for Experimental Protocols

Category Specific Item / Model
Cell Lines TEX, OCI-AML2, Patient-derived AML cells [1] [2]
Key Reagent Avocadyne (Purified from avocado or synthetically produced) [1]
Viability Assay Kit MTT, XTT, or equivalent
Respirometry System Seahorse XF Analyzer (Agilent) or equivalent
Fatty Acid Substrate Palmitate-BSA complex, L-Carnitine [1]

Discussion and Research Applications

The unique SAR profile of avocadyne makes it a valuable lead compound. Its selectivity for AML cells over healthy blood cells suggests a wide therapeutic window, potentially offering an advantage over existing FAO inhibitors like etomoxir, which is associated with hepatotoxicity [1]. Beyond oncology, the role of dysregulated FAO in other conditions, such as diabetic cardiomyopathy [3] and non-alcoholic fatty liver disease (NAFLD) [4], suggests potential applications for avocadyne in metabolic disease research. The recent identification of natural products as inhibitors of the FAO-related enzyme Decr1 in a mouse model of diabetic cardiomyopathy underscores the therapeutic potential of targeting this pathway [3].

Future work should focus on optimizing the bioavailability and pharmacokinetic profile of avocadyne, exploring its efficacy in in vivo models of metabolic disease, and further elucidating its precise molecular interactions with VLCAD and other potential targets.

References

Quantitative Data Summary of Avocatin B Anti-Leukemia Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings on the efficacy of Avocatin B against AML cells.

Experimental Model/Cell Type Key Finding Concentration/Dosage Citation
Primary AML Cells Reduced cell viability; Selective toxicity EC₅₀: 1.5 - 5.0 µM [1]
Normal Peripheral Blood Stem Cells No effect on viability Up to 20 µM [1]
AML Progenitor Cells (Clonogenic growth) Reduced colony formation 3 µM [1]
Normal Hematopoietic Stem Cells (Clonogenic growth) No effect on colony formation 3 µM [1]
Primary AML Cells in NOD/SCID Mice (Engraftment) Diminished engraftment in bone marrow 3 µM treatment ex vivo; (t(18)=6.5; p<0.001) [1]
Leukemia Cell Fatty Acid Oxidation Inhibited metabolic function >40% reduction at 10µM [1]

Mechanism of Action: Targeting Mitochondrial Metabolism

Avocatin B induces cell death through a specific mechanism involving mitochondrial disruption. The diagram below illustrates this multi-step process.

The mechanism involves several critical dependencies. Avocatin B's activity is abolished in leukemia cells with reduced CPT1 expression or when CPT1 is chemically inhibited with etomoxir [1]. Similarly, cells lacking functional mitochondria are insensitive to Avocatin B, and reducing expression of ATG7 (a protein essential for autophagy) also blocks cell death, confirming the pathway's reliance on these components [1].

Detailed Experimental Protocols

Based on the foundational research, here are detailed methodologies for key experiments.

Protocol 1: Assessing Cell Viability and Selective Toxicity

This protocol is used to determine the half-maximal effective concentration (EC₅₀) of Avocatin B on primary AML cells and to confirm its selectivity by testing on normal hematopoietic cells [1].

  • Cell Preparation:
    • Isolate mononuclear cells from primary human AML patient samples and normal donor peripheral blood using Ficoll-Paque density gradient centrifugation.
    • Seed cells in 96-well plates at a density of 1 x 10⁵ cells per well in appropriate culture medium.
  • Compound Treatment:
    • Prepare a stock solution of Avocatin B in DMSO and serially dilute it in culture medium to create a concentration range (e.g., 0.1 µM to 20 µM).
    • Treat cells with the compound series. Include control wells with vehicle (DMSO) only.
    • Incubate cells for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
  • Viability Assessment:
    • Measure cell viability using a standard ATP-based luminescence assay (e.g., CellTiter-Glo).
    • Normalize luminescence readings to the vehicle control to calculate the percentage of viable cells.
  • Data Analysis:
    • Plot percentage viability versus log(concentration) and use non-linear regression to calculate the EC₅₀ value.
Protocol 2: Clonogenic Progenitor Cell Assay

This method evaluates the effect of Avocatin B on the self-renewal capacity of leukemic and normal hematopoietic progenitor cells [1].

  • Cell Preparation and Treatment:
    • Isolate primary AML cells or normal CD34+ hematopoietic stem cells.
    • Pre-treat a single-cell suspension with 3 µM Avocatin B or vehicle control for 24-48 hours.
  • Colony Formation:
    • Plate 1 x 10³ to 5 x 10³ pre-treated cells per mL in semi-solid methylcellulose medium supplemented with growth factors.
    • Plate in triplicate in 35-mm culture dishes.
    • Incubate for 10-14 days in a humidified incubator at 37°C and 5% CO₂.
  • Quantification:
    • Score colonies (containing >40 cells) manually under an inverted microscope.
    • Express results as the number of colony-forming units (CFUs) per number of cells plated.
Protocol 3: In Vivo Engraftment Assay in NOD/SCID Mice

This protocol tests the functional effect of Avocatin B on the engraftment potential of human AML cells in an immunodeficient mouse model [1].

  • Cell Treatment:
    • Treat primary human AML cells with 3 µM Avocatin B or vehicle control in vitro for 24 hours.
  • Mouse Transplantation:
    • Irradiate 8-12 week old NOD/SCID mice with a sublethal dose of radiation (e.g., 2.5 Gy) 24 hours before transplantation.
    • Inject 1 x 10⁶ to 5 x 10⁶ treated or untreated AML cells via the tail vein.
  • Analysis:
    • After 6-8 weeks, euthanize the mice and harvest bone marrow from femurs and tibias.
    • Analyze the presence of human AML cells (hCD45+/hCD33+) by flow cytometry.
    • Compare the level of engraftment in the bone marrow of mice transplanted with Avocatin B-treated cells versus control cells.
Protocol 4: Mechanistic Flow Cytometry for ROS and Apoptosis

This workflow assesses the production of reactive oxygen species and the induction of apoptosis following Avocatin B treatment [1].

  • Cell Treatment:
    • Treat AML cell lines (e.g., TEX) with Avocatin B (e.g., at EC₅₀ and 2x EC₅₀) for 12-24 hours. Include a control with antioxidant (e.g., N-acetylcysteine) to confirm ROS-dependence.
  • ROS Detection:
    • Harvest cells and incubate with 10 µM CM-H₂DCFDA (a cell-permeable ROS indicator) in PBS for 30 minutes at 37°C.
    • Wash cells and analyze fluorescence intensity immediately by flow cytometry.
  • Apoptosis Detection:
    • Stain another aliquot of the harvested cells with Annexin V-FITC and Propidium Iodide (PI) according to manufacturer's instructions.
    • Analyze by flow cytometry within 1 hour. Early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
  • Gating Strategy:
    • Use untreated cells to set baseline fluorescence for ROS and to define quadrants for Annexin V/PI staining.

Research Workflow for Avocatin B

The overall process from discovery to mechanistic validation is summarized in the following diagram.

G HTS High-Throughput Screen ValSel Validation & Selectivity HTS->ValSel FuncAssay Functional Stem Cell Assays ValSel->FuncAssay InVivo In Vivo Engraftment FuncAssay->InVivo Mech Mechanistic Investigation InVivo->Mech

Application Notes & Future Directions

  • Patient Stratification Biomarker: Recent research identified VLCAD, the enzyme that performs the first step of very long-chain fatty acid oxidation, as critical for AML cell survival [2]. VLCAD expression can serve as both a biomarker to identify patients most likely to respond to Avocatin B and a pharmacodynamic marker to confirm target engagement [2].
  • Therapeutic Potential: As a "nutraceutical" undergoing pharmaceutical development, Avocatin B represents a novel strategy to eradicate AML by targeting a specific metabolic vulnerability in LSCs [3]. Its selectivity may lead to less toxic treatment regimens, particularly for elderly patients unfit for intensive chemotherapy [2] [3].
  • Formulation and Clinical Translation: Research is ongoing to develop detection methods for Avocatin B in blood and bone marrow to optimize drug formulation and pharmacokinetics [4]. The compound has already undergone human safety studies as an oral supplement for other indications, which may help accelerate its path to Phase I clinical trials for AML [2].

References

Application Notes: Antimicrobial Activity of Avocado Seed Acetogenins against Gram-Positive Bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Source

Avocado seed extracts contain a class of bioactive compounds known as acetogenins, with avocadene and avocadedyne being the most prominent members [1]. These are long-chain, lipid-derived compounds with demonstrated antimicrobial properties. Extracts can be obtained at laboratory scales or sourced as semi-commercial preparations like Avosafe [1].

Quantitative Antimicrobial Efficacy

The following table summarizes the inhibitory activity of avocado seed acetogenins against various Gram-positive bacteria, as determined by Minimum Inhibitory Concentration (MIC) assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Avocado Seed Acetogenins

Bacterial Strain Compound/Extract MIC Value Reference
Bacillus cereus Ethanol Extract (UE) & Supercritical CO₂ Extract (SFE) 70 μg/mL [2]
Clostridium sporogenes Enriched Acetogenins Extract (EAE) & Avosafe 3.9 - 9.8 ppm [1]
Staphylococcus aureus Avocado Seed Extract Data not specified (Active) [2]
Streptococcus pyogenes Avocado Seed Extract Data not specified (Active) [2]

The primary effect of enriched acetogenin extracts against Clostridium sporogenes is bacteriostatic (inhibiting growth) rather than bactericidal (killing bacteria) [1].

Stability Under Processing Conditions

A significant advantage of avocado seed acetogenins is their stability, making them suitable for various applications. The following table outlines the stability of their bioactivity under different conditions.

Table 2: Stability of Acetogenin Bioactivity

Condition Effect on Bioactivity
Heat (≤ 120 °C) Stable [1]
High Hydrostatic Pressure (HHP) (300–600 MPa, 3–6 min) Stable; potency against endospores may increase [1]
pH (≥ 7.0) Most stable [1]
Salt (≤ 3% w/v) Stable [1]

Proposed Mechanism of Action

The selective inhibition of Gram-positive bacteria is attributed to the structural differences in their cell envelopes compared to Gram-negative bacteria.

G Acetogenin Acetogenin GramPos Gram-Positive Cell Envelope Acetogenin->GramPos GramNeg Gram-Negative Cell Envelope Acetogenin->GramNeg ThickPG Thick, Multilayered Peptidoglycan GramPos->ThickPG NoOM No Outer Membrane GramPos->NoOM ThinPG Thin, Single-Layered Peptidoglycan GramNeg->ThinPG OuterM Protective Outer Membrane with LPS GramNeg->OuterM Inhibition Growth Inhibition ThickPG->Inhibition NoOM->Inhibition NoEffect No/Little Effect ThinPG->NoEffect OuterM->NoEffect

The diagram illustrates why acetogenins primarily affect Gram-positive bacteria. Their cell envelope is characterized by a thick, multilayered peptidoglycan wall but lacks an outer membrane [3] [4]. This structure allows lipophilic antimicrobials like acetogenins to access and disrupt the cell membrane. In contrast, Gram-negative bacteria have a complex outer membrane rich in lipopolysaccharides (LPS), which acts as a formidable permeability barrier, preventing these compounds from reaching their target [4].

Detailed Experimental Protocols

Broth Microdilution MIC Assay for Antimicrobial Testing

This protocol is adapted from EUCAST guidelines for determining the Minimum Inhibitory Concentration (MIC) of acetogenin extracts [5].

Workflow Overview:

G A Day 1: Streak bacteria on LB agar B Day 2: Inoculate 5 mL LB broth A->B C Day 3: Prepare Inoculum (5 × 10⁵ CFU/mL) B->C D Prepare 2x Serially Diluted Acetogenin Extract C->D E Incubate Microtiter Plate 37°C, 16-20 hrs D->E F Measure OD600 Determine MIC E->F

Materials:

  • Test Organism: Gram-positive bacteria (e.g., Bacillus cereus, Staphylococcus aureus).
  • Growth Media: Cation-adjusted Mueller Hinton Broth (CAMHB) is standard.
  • Compounds: Acetogenin extract dissolved in a suitable solvent (e.g., DMSO, ethanol). Ensure the final solvent concentration does not affect bacterial growth (typically ≤1%).
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, 37°C incubator.

Procedure:

  • Bacterial Culture Preparation:

    • Day 1: Streak the test strain onto an LB agar plate. Incubate at 37°C for 18-24 hours.
    • Day 2: Inoculate a single colony into 5 mL of LB broth. Incubate overnight at 37°C with shaking (220 RPM).
    • Day 3: Measure the OD600 of the overnight culture. Dilute the culture in sterile saline to achieve a final density of 5 × 10⁵ CFU/mL using the formula provided in the research guidelines [5].
  • Plate Preparation:

    • In a 96-well plate, add 100 μL of CAMHB to all wells from columns 2-12.
    • Add 200 μL of the 2x concentrated acetogenin solution to the first well of a row (e.g., column 1).
    • Perform a two-fold serial dilution: transfer 100 μL from column 1 to column 2, mix thoroughly, and continue this to column 11. Discard 100 μL from column 11. Column 12 serves as the positive growth control (broth only).
  • Inoculation and Incubation:

    • Add 100 μL of the standardized bacterial inoculum (5 × 10⁵ CFU/mL) to all wells in columns 1-11. This creates a final 1x concentration of the extract in a total volume of 200 μL.
    • Seal the plate and incubate at 37°C for 16-20 hours.
  • Determining MIC:

    • After incubation, measure optical density (OD600) visually or with a plate reader.
    • The MIC is defined as the lowest concentration of the acetogenin extract in the dilution series that completely inhibits visible bacterial growth [5].

Quality Control:

  • Include a well with bacteria and solvent only (negative control) to confirm the solvent does not inhibit growth.
  • Perform all tests in triplicate on different days to ensure reproducibility for research purposes [5].
Protocol for Evaluating Stability and Efficacy in a Model Food System

This protocol is designed to test the practical application of acetogenins, based on methods used in the literature [1].

Procedure:

  • Incorporation of Extract: Mix the acetogenin extract uniformly into the chosen model food system (e.g., a pasteurized meat slurry, a dairy-based matrix).
  • Inoculation: Artificially inoculate the food model with a target Gram-positive pathogen (e.g., Listeria monocytogenes, Clostridium sporogenes) at a known concentration.
  • Application of Stress/Processing:
    • Heat: Explicate samples to a defined thermal process (e.g., 70°C for 2 minutes).
    • High Hydrostatic Pressure (HHP): Process samples at 300-600 MPa for 3-6 minutes at 25°C.
    • pH & Salt: Adjust the model system to different pH levels (e.g., 5.5, 7.0, 9.5) or salt concentrations (e.g., 1.5%, 3.0% w/v).
  • Analysis:
    • Microbiological: After processing, store samples under appropriate conditions and periodically enumerate the viable bacterial count to determine the inhibition of growth or germination.
    • Chemical: Use chromatography (e.g., HPLC) to quantify the retention and stability of the acetogenin compounds within the food matrix over time [1].

Applications and Future Perspectives

The combination of selective anti-Gram-positive activity and robust stability makes avocado seed acetogenins promising candidates for:

  • Natural Food Preservatives: To control spoilage and pathogenic Gram-positive bacteria in various food products, especially those undergoing HHP processing [1].
  • Topical Antimicrobial Formulations: As ingredients in cosmetics or pharmaceutical creams targeting skin pathogens like Staphylococcus aureus.
  • Synergistic Antibiotic Therapies: Future research should explore the potential of this compound to enhance the efficacy of conventional antibiotics against resistant Gram-positive strains.

References

optimize avocadene extraction yield from avocado biomass

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Optimization & Protocols

Here are optimized parameters from recent studies for extracting valuable compounds from different parts of the avocado.

Table 1: Optimized Parameters for Phenolic Compound Extraction from Avocado By-products

Avocado Biomass Target Compound Optimal Solvent Optimal Temperature Optimal Time Other Key Parameters Key Outcomes Citation
Hass Peel (Unripe) Phenolics & Flavonoids 40% Ethanol (in water) 49.3 °C 60 min Solvent/Feed ratio: 14.3 mL/g Max TPC: 44.24 mg GAE/g dw; High antioxidant capacity [1]
Avocado Leaves Phenolics Water (OHAE & MAE) 60 °C OHAE: 6 min; MAE: 5 min OHAE Voltage: 9.38 V/cm OHAE superior to MAE for TPC, DPPH, and antidiabetic activity [2]
Avocado Pear Waste (Seed & Peel) Biodiesel Methanol (for transesterification) 65 °C 60 min Catalyst (NaOH): 0.7 wt%; Molar Ratio (MeOH/Oil): 8:1 91 wt% Biodiesel yield; B20 blend showed excellent engine performance [3]

Table 2: Comparison of Green Extraction Techniques for Avocado Leaves

Factor Ohmic Heating-Assisted Extraction (OHAE) Microwave-Assisted Extraction (MAE)
Dominant Compound Epicatechin [2] Chlorogenic Acid [2]
Antioxidant Activity (DPPH IC50) 2.96 mg/L [2] 3.41 mg/L [2]
Antidiabetic Activity (α-glucosidase IC50) 0.85 mg/mL [2] 1.14 mg/mL [2]
Pros Faster, potentially more efficient for specific bioactive compounds [2] Rapid, efficient [2]
Cons Requires specialized equipment [2] Requires specialized equipment [2]

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems during avocado biomass extraction.

Low Extraction Yield

  • Problem: Low recovery of target compounds.
  • Solution:
    • Verify Particle Size: Ensure biomass is ground to a fine and consistent powder to maximize surface area for solvent contact [4].
    • Re-optimize Solvent: The polarity of the solvent must match your target compounds. For phenolic compounds in peels, a mid-polarity solvent like 40% ethanol was found to be optimal. Using a solvent that is too polar or non-polar can drastically reduce yield [1].
    • Confirm Temperature: Excessively high temperatures can degrade heat-sensitive compounds. Adhere to the optimal ranges identified in studies, typically between 49-65°C for many applications [1] [2].

Inconsistent Results Between Batches

  • Problem: Poor reproducibility.
  • Solution:
    • Control Biomass Maturity: The maturity of the avocado biomass significantly impacts its chemical composition. For example, unripe Hass peel yielded higher phenolic content than ripe peel. Standardize and document the maturity stage of your raw material [1].
    • Standardize Post-Harvest Handling: Factors like storage time, temperature, and drying method can affect the stability of bioactive compounds. Implement and document a strict protocol for processing and storing biomass.

Low Antioxidant or Bioactivity in Final Extract

  • Problem: Extract lacks expected bioactivity despite reasonable yield.
  • Solution:
    • Avoid Prolonged Exposure to Light and Air: Phenolic compounds and oils are susceptible to oxidation. Perform extractions under inert atmosphere (e.g., nitrogen) when possible, and store extracts in dark, sealed containers [4].
    • Consider a Hybrid Method: Use a mechanical or enzymatic pre-treatment to better rupture the idioblastic oil cells in the avocado mesocarp, which have suberized walls that are hard to break, before the main extraction step [4].

Experimental Workflow and Optimization Diagrams

The following diagrams, created with Graphviz, illustrate the core experimental workflow and optimization relationships.

Diagram 1: General Experimental Workflow

This flowchart outlines the standard sequence of steps for obtaining and analyzing extracts from avocado biomass [1] [2] [4].

G Goal Optimize Extraction Yield Factor1 Solvent Concentration Goal->Factor1 Factor2 Temperature (°C) Goal->Factor2 Factor3 Time (min) Goal->Factor3 Factor4 Solvent/Feed Ratio Goal->Factor4 Response1 Total Phenolic Content Factor1->Response1 Response2 Antioxidant Capacity Factor1->Response2 Response3 Extraction Yield (wt%) Factor1->Response3 Factor2->Response1 Factor2->Response2 Factor2->Response3 Factor3->Response1 Factor3->Response2 Factor3->Response3 Factor4->Response1 Factor4->Response2 Factor4->Response3

Diagram 2: Key Factors Influencing Extraction

This diagram shows the cause-and-effect relationship between critical process variables and the key performance metrics (responses) you aim to optimize [1] [3].

Key Takeaways for Researchers

  • Solvent Selection is Critical: For phenolic compounds from peel, a mid-polarity solvent like 40% aqueous ethanol is highly effective [1]. Water is also a viable, green solvent, especially when paired with advanced techniques like OHAE [2].
  • By-products are Valuable: Don't overlook the peel and leaves. They are rich sources of phenolic compounds with significant antioxidant and biological activities, making them prime candidates for valorization [1] [2].
  • Technique Depends on Goal: While conventional maceration is simple and effective [1], advanced techniques like Ohmic Heating can provide superior results for specific bioactive compounds and activities in a shorter time [2].

References

improve avocadene solubility in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the main challenges with avocadene's solubility? this compound is a poorly water-soluble compound. Estimations for a similar avocado polyol acetate give a log Kow (measure of lipophilicity) of 5.42 and a very low water solubility of 0.1945 mg/L, confirming its high hydrophobicity [1]. This makes it difficult to dissolve in aqueous systems for biological or product testing.

  • Q2: What is the most effective technique to solubilize this compound? Current peer-reviewed research points to lipid-based self-emulsifying drug delivery systems (SEDDS) as a highly effective method [2] [3]. These systems use oils and surfactants to spontaneously form fine oil-in-water microemulsions upon gentle mixing with an aqueous solution, encapsulating the this compound within the oil droplets.

  • Q3: Can this compound itself help in the formulation? Yes. Interestingly, this compound and its related compound avocadyne possess natural surface-active properties. When used in a 1:1 molar mixture (known as avocatin B or AVO), they can act as a novel bioactive co-surfactant in emulsions, significantly reducing droplet size and improving the stability of the formulation [2].

  • Q4: How stable are these formulations under processing conditions? Related avocado acetogenins (this compound derivatives) show promising stability. Their bioactivity remains stable under high heat (up to 120°C), high hydrostatic pressure (300–600 MPa), and a range of pH levels, particularly at pH ≥ 7.0 [4]. This suggests good robustness for various processing applications.

Troubleshooting Guide

Common Issue Possible Cause Solution
Large emulsion droplet size Inefficient emulsification; insufficient surfactant/co-surfactant. Incorporate this compound/avocadyne (AVO) as a co-surfactant [2]. Optimize the oil-to-surfactant ratio; a 1:1 ratio is often effective [2].
Formulation instability (creaming, cracking) Droplet coalescence; high surface energy of small particles. Ensure proper stabilizer selection to prevent Ostwald ripening [5]. Confirm the eutectic nature of the AVO mixture for optimal self-assembly [2].
Low bioaccessibility in vitro The delivery system does not survive digestion. Use the TIM-1 dynamic intestinal model for a more predictive assessment [3]. Formulate within an oil-in-water microemulsion, which has shown high bioaccessibility [3].
Inconsistent experimental results Crystalline form of this compound affecting solubility. Pre-dissolve the avocado polyols in the oil/surfactant phase with gentle heating (e.g., 75°C for 2 hours) before adding the aqueous phase [2].

Experimental Protocols

Protocol 1: Creating a Basic SEDDS with this compound

This protocol outlines the method for forming a self-emulsifying microemulsion, adapted from the research in Scientific Reports [2].

Workflow: SEDDS Formulation Creation

Start Start Experiment A Dissolve 1-20 mg AVO in Oil Start->A B Add Surfactant (Tween 80) A->B C Heat at 75°C for 2 hrs B->C D Add Aqueous Phase (PBS Buffer) C->D E Vortex for 30 seconds D->E F Fine O/W Microemulsion E->F

Materials:

  • Avocatin B (AVO), a 1:1 mixture of this compound and avocadyne [2]
  • Medium-chain triglyceride (MCT) oil (e.g., Neobee M5) [2]
  • Surfactant: Polysorbate 80 (Tween 80) [2]
  • Phosphate-buffered saline (PBS), pH 7.4

Method:

  • Oil Phase Preparation: Dissolve 1-20 mg of AVO in 50 µL of MCT oil.
  • Add Surfactant: Add 50 µL of Tween 80 to the oil phase, achieving a 1:1 oil-to-surfactant ratio.
  • Heat and Mix: Heat the mixture to 75°C for 2 hours to ensure complete dissolution and molecular interaction.
  • Emulsification: Add 900 µL of PBS directly to the oil-surfactant phase.
  • Vortex: Vigorously vortex the mixture for 30 seconds. A fine, transparent oil-in-water microemulsion should form spontaneously.
Protocol 2: Evaluating Bioaccessibility

This protocol summarizes the method used to demonstrate the effectiveness of the SEDDS formulation in a simulated digestive environment [3].

Method:

  • Formulate: Prepare your this compound sample, either as a pure crystal or within the SEDDS described in Protocol 1.
  • Digest: Subject the formulation to a dynamic in vitro digestion model, such as the TNO TIM-1 system, which simulates the human stomach and small intestine.
  • Analyze: After digestion, analyze the bioaccessible fraction (the amount solubilized and available for absorption). The study showed this compound bioaccessibility of 55% from avocado pulp and even higher for formulated pure compounds [3].

Key Technical Considerations

For advanced development, you may also consider these techniques commonly used for poorly water-soluble compounds like this compound [5]:

  • Nanomilling: A "top-down" approach that physically breaks down large API crystals into nanoparticles to increase surface area and dissolution rate.
  • Lipid Nanoparticles: Using systems like Solid-Lipid Nanoparticles (SLNs) to encapsulate the compound.
  • Complexation: Forming inclusion complexes with cyclodextrins, which have a hydrophobic core that can host this compound.

References

Understanding the Problem: Why Avocados Are Challenging

Author: Smolecule Technical Support Team. Date: February 2026

Avocado samples are considered a complex matrix for LC-MS/MS analysis. The primary interferents are:

  • High lipid and fat content: These compounds can coat instrument components and co-elute with your target analyte [1].
  • Solids and other natural compounds: These can quickly contaminate the ion source, leading to reduced sensitivity and increased downtime for cleaning [1].

The consequences of unmitigated matrix interference include significant instrument contamination, extended downtime for cleaning, and increased data variability, which compromises the reproducibility of your results [1].

Streamlined Sample Preparation & Workflow

Conventional, multi-step cleanup protocols can be laborious. For fatty matrices like avocado, a simplified approach is often more effective and efficient.

  • Simplified Preparation: Research indicates that with a robust LC-MS/MS system, you can significantly reduce sample prep time. One source notes that for avocado analysis, it may be possible to "skip hours of cleanup" and rely on simple filtration or centrifugation before direct sample introduction [1].
  • Internal Standards: The use of a well-matched stable isotope-labeled internal standard is critical. It compensates for matrix effects and losses during sample preparation. For highest accuracy, ensure the internal standard co-elutes perfectly with the analyte [2].

The following workflow diagram outlines a streamlined process for avocadone analysis, from sample to result.

G Avocadone LC-MS/MS Analysis Workflow Sample Sample Centrifugation Centrifugation Sample->Centrifugation Homogenize Filtration Filtration Centrifugation->Filtration Collect supernatant LCMS LCMS Filtration->LCMS Inject InternalStd InternalStd InternalStd->Filtration Add Data Data LCMS->Data Analyze

Instrument Configuration & Maintenance

Configuring your LC-MS/MS system correctly is paramount to handling a dirty matrix.

  • Chromatographic Separation: This is your first line of defense. Optimize the column chemistry, mobile phase composition, and gradient elution profile to separate avocadone from co-extracted matrix components [2].
  • Source Design and Gas Flow: Utilize an instrument with an advanced front-end source designed to handle dirtier samples. Make use of protective curtain or shielding gas flows, which can block large matrix molecules and aerosols from entering and contaminating the detector [1].
  • Proactive Maintenance: Instruments designed with easy-clean components allow for quick wiping of problem areas without major disassembly, minimizing downtime [1].

Systematic Troubleshooting Guide

When you encounter issues, follow this structured approach to diagnose and resolve them.

Problem Symptom Possible Cause Investigation & Mitigation Action
Signal Suppression/Enhancement Co-eluting matrix compounds Perform a post-column infusion study to visualize suppression zones; modify LC gradient to move analyte retention time [2].
High Background Noise Gradual source contamination Check internal standard peak area; clean ion source; increase curtain gas flow [1] [2].
Poor Reproducibility Inconsistent matrix effect compensation Verify internal standard co-elution with analyte; ensure consistent sample prep (e.g., centrifugation time/speed) [2].
Low Sensitivity Source contamination or incorrect MS tuning Analyze clean standards to benchmark sensitivity; clean ion source and optics; check MS parameters (MRM transitions, voltages) [1].

Key Experimental Protocols

Here are detailed methodologies for two critical experiments cited in the troubleshooting guide.

Post-Column Infusion for Visualizing Matrix Effects

This qualitative method helps you "see" ion suppression or enhancement in your chromatographic run.

  • Prepare Solutions: Prepare a solution of your avocadone standard or its isotopically labeled internal standard at a concentration that gives a steady, strong signal.
  • Set Up Infusion: Using a syringe pump, continuously infuse this solution post-column into the mobile phase flowing into the MS detector.
  • Inject Blank: While infusing, inject a processed blank avocado extract (without analyte or internal standard) onto the LC column and run the gradient.
  • Analyze Signal: Monitor the signal of the infused standard. A drop in signal indicates a region of ion suppression caused by the avocado matrix eluting. An increase indicates enhancement [2].
Quantitative Matrix Effect Evaluation

This method gives you a numerical value for the extent of ion suppression/enhancement.

  • Prepare Sample Sets:
    • Set A (Matrix Spiked Post-Extraction): Process a blank avocado matrix through your entire sample preparation. After extraction, spike a known amount of avocadone into this clean extract.
    • Set B (Solvent Standard): Prepare the same amount of avocadone in pure solvent (no matrix).
  • Analyze and Calculate: Analyze both sets and compare the peak areas.
    • Matrix Effect (%) = (Peak Area of Set A / Peak Area of Set B) x 100%
    • A value of 100% means no matrix effect. <100% indicates suppression, and >100% indicates enhancement [2].
  • Normalize with Internal Standard: Repeat the calculation using the analyte-to-internal standard response ratio to see how well your internal standard compensates for the effect.

References

avocadene purification challenges from complex lipid extracts

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the main compounds that co-purify with avocadene? The most significant challenge is separating this compound from its structural analog, avocadyne [1] [2]. These two 17-carbon polyhydroxylated fatty alcohols (PFAs) often coexist in a nearly 1:1 ratio (known as Avocatin B, or AVO) and have very similar physicochemical properties [1]. Other compounds that may be present in the complex lipid extract include persin, persenone A, and various other aliphatic acetogenins and fatty acids [3] [4].

  • Why is separating this compound from avocadyne particularly difficult? Research indicates that the 1:1 mixture of this compound and avocadyne (AVO) forms a eutectic mixture [1]. This means the mixture has a melting point lower than that of either pure component, which can make crystallization-based separation methods less effective. Furthermore, their structural similarity leads to nearly identical chromatographic behaviors, requiring very high-resolution separation techniques [1].

Troubleshooting Common Purification Challenges

The table below outlines common issues, their potential causes, and recommended solutions.

Problem Potential Cause Suggested Solution
Low resolution between this compound/avocadyne peaks Inadequate chromatographic selectivity Use a C30 reversed-phase column for superior separation of lipid isomers instead of standard C18 columns [3].
Poor yield or recovery Losses during multiple liquid-liquid extraction steps Optimize and minimize extraction steps; consider using a Dichloromethane:Methanol (1:1) system for initial lipid extraction [4].
Inability to confirm compound identity Lack of definitive analytical confirmation Characterize fractions using NMR spectroscopy and LC-MS for unambiguous identification [2] [3].
Co-elution of interfering compounds High complexity of crude avocado extract Implement a pre-fractionation or clean-up step (e.g., solid-phase extraction) before preparative HPLC [3].

Experimental Protocol: Extraction & Analysis

Here is a detailed methodology for the extraction and analysis of avocado acetogenins, including this compound, based on published research [3] [4].

Workflow Overview

The diagram below illustrates the complete experimental workflow from sample preparation to analysis.

Start Start: Avocado Seed/Pulp A Homogenization Start->A B Lipid Extraction (DCM:MeOH 1:1) A->B C Phase Separation B->C D Organic Phase Collection C->D E Solvent Evaporation D->E F Crude Lipid Extract E->F G Fractionation (SPE or HPLC) F->G H LC-MS Analysis (C30 Column) F->H G->H I NMR Spectroscopy H->I J End: Identified this compound I->J

Materials and Procedure
  • Sample Preparation

    • Source: Use Hass avocado seeds or pulp [2] [3].
    • Handling: Wash and dry seeds. Remove the seed coat before extraction [4].
  • Lipid Extraction

    • Solvent: Use a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol (MeOH) [4].
    • Process: Homogenize 10-100 mg of plant material with 1 mL of the solvent mixture using a mechanical homogenizer (e.g., FastPrep) [4].
    • Phase Separation: Centrifuge the mixture (e.g., 5 min at 8,000 g) to separate the organic phase.
    • Repetition: Repeat the extraction 2-3 times with fresh solvent, pooling the organic phases.
    • Concentration: Evaporate the pooled organic extract under a vacuum (e.g., using a CentriVap at 55°C) to obtain the crude lipid extract [4].
  • Purification and Analysis

    • Liquid Chromatography: For analytical separation, use an LC system equipped with a C30 reversed-phase column to achieve optimal separation of this compound and avocadyne [3].
    • Mass Spectrometry: Use the LC-MS method with a linear response range of 0.1-50 μM for quantitation. The Lower Limit of Quantitation (LLOQ) for this method is 0.1 μM for both this compound and avocadyne [2].
    • Structural Confirmation: Perform NMR spectroscopy on purified fractions to confirm the identity and structure of the isolated compounds [3].

Key Technical Considerations for this compound

The following table summarizes critical data on this compound and its key challenges to inform your experimental design.

Aspect Key Information Reference
Compound Class Polyhydroxylated Fatty Alcohol (PFA); Aliphatic Acetogenin [1] [4]
Core Challenge Co-occurrence and difficult separation from avocadyne (Avocatin B) [1] [2]
Physical Property Forms a eutectic mixture with avocadyne, depressing melting point [1]
Recommended Analytical Column C30 reversed-phase column [3]
Quantitative LC-MS Range 0.1 - 50 μM [2]

References

avocadene analytical method validation precision accuracy

Author: Smolecule Technical Support Team. Date: February 2026

Validating an Avocadene Analytical Method

For researchers quantifying this compound and avocadyne in avocado matter, a sensitive LC-MS method was developed and validated [1]. The table below summarizes the key validation parameters and their reported outcomes from the study.

Validation Parameter Result for this compound & Avocadyne Acceptance Criteria Met?
Linearity ( r^2 > 0.990 ) over 0.1-50 μM range [1] Yes (Typical criterion: ( r \geq 0.999 )) [2]
LLOQ (Lower Limit of Quantitation) 0.1 μM [1] Information Missing
Intra-/Inter-assay Precision (at LLOQ) ≤14.4% CV (Coefficient of Variation) [1] Information Missing
Intra-/Inter-assay Precision (at Low/High QC) <10% CV [1] Yes (Typical criterion: <10% CV for precision) [3]
Intra-/Inter-assay Accuracy (at LLOQ) ≤18.2% Percentage Error [1] Information Missing
Intra-/Inter-assay Accuracy (at Low/High QC) <10% Error [1] Yes (Typical criterion: 98-102% Recovery) [2]

This method was successfully applied to quantify these compounds in Hass avocado pulp and seed total lipid extracts [1].

Troubleshooting Precision and Accuracy

When your method validation for this compound shows issues with precision or accuracy, consider the following common pitfalls and solutions, synthesized from general chromatographic guidance.

Issue Potential Causes Troubleshooting Steps
Poor Precision (High %RSD) Inconsistent sample preparation (extraction, dilution); Instrument instability (e.g., fluctuating flow rate or temperature) [3] [4]. Standardize sample prep protocols [4]; Check instrument calibration and system suitability; Ensure autosampler and pipettes are functioning correctly [3].
Poor Accuracy (Low Recovery) Incomplete extraction of this compound from the complex avocado matrix; Interference from other matrix components (ion suppression in LC-MS) [4]; Degradation of analyte or standard. Optimize extraction technique (sonication time, solvent); Use a stable, appropriate internal standard [4]; Perform spike-and-recovery studies to assess matrix effects [2] [3].
Poor Peak Resolution Co-elution of this compound with other compounds (e.g., avocadyne or matrix interferents) [3]. Optimize chromatographic conditions (mobile phase pH, gradient profile) [3]; Consider using a different analytical column [2].

The following workflow diagram outlines a systematic approach to diagnosing and resolving these issues:

precision_accuracy_troubleshooting Troubleshooting Precision and Accuracy Issues Start Precision/Accuracy Issue Identified Step1 Check Instrument Performance & Calibration Start->Step1 Action1 Perform system suitability test. Re-calibrate if needed. Step1->Action1 Step2 Verify Sample Preparation Protocol Action2 Standardize extraction and dilution steps. Check reagent quality and pipette accuracy. Step2->Action2 Step3 Assess for Matrix Effects Action3 Conduct spike-and-recovery study. Use a appropriate internal standard. Step3->Action3 Step4 Evaluate Chromatographic Separation Action4 Optimize mobile phase or temperature. Consider a different LC column. Step4->Action4 Action1->Step2 Action2->Step3 Action3->Step4 Resolved Issue Resolved? Action4->Resolved Resolved:s->Step1 No End Proceed with Validation Resolved->End Yes

Experimental Protocol: Accuracy via Recovery Study

To formally evaluate the accuracy of your this compound analytical method, you can perform a recovery study as per standard validation guidelines [2] [5]. The workflow below visualizes the key stages of this experiment.

recovery_study_workflow Accuracy Recovery Study Workflow StepA 1. Prepare Pre-Analyzed Sample StepB 2. Spike with this compound Standard StepA->StepB StepC 3. Process and Analyze Samples StepB->StepC StepD 4. Calculate % Recovery StepC->StepD

Detailed Methodology:

  • Prepare the Sample Matrix: Obtain a sample of avocado pulp or seed matter with a known, pre-analyzed low background level of this compound (or one where the analyte has been removed, if possible) [5].
  • Spike the Sample: Spike known amounts of a certified this compound standard solution into the matrix. This should be done at a minimum of three different concentration levels (e.g., low, medium, and high, covering the specified range of your method, such as 50%, 100%, and 150% of the target concentration) with a minimum of three replicates per level (n=9 total determinations) [2] [5].
  • Analyze and Compare: Process and analyze these spiked samples using your candidate LC-MS method. In parallel, analyze a standard solution of this compound at the same concentration, which represents the 100% recovery reference [3].
  • Calculate % Recovery: For each spiked sample, calculate the percentage recovery using the formula: % Recovery = (Measured Concentration in Spiked Sample / Theoretical Spiked Concentration) × 100 [2]. Then, calculate the mean recovery and the relative standard deviation (RSD) for the replicates at each concentration level.
  • Acceptance Criteria: The recovery should be consistent and typically within the range of 98-102% for the method to be considered accurate [2]. The RSD should also be within your pre-defined limits for precision (e.g., <2% for repeatability) [2].

Frequently Asked Questions (FAQs)

Q1: What is the difference between precision and accuracy? A1: Precision (repeatability) is the closeness of agreement between multiple measurements under the same conditions, often measured by %RSD. Accuracy (trueness) is the closeness of agreement between the measured value and an accepted reference or true value, typically assessed via percent recovery [2] [5]. A method can be precise but not accurate (consistent but biased), or accurate but not precise (correct on average, but scattered).

Q2: How is the Quantitation Limit (LOQ) determined for a method? A2: The LOQ is the lowest amount of analyte that can be quantified with acceptable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1, or calculated from the calibration curve using the formula: QL = 10 σ / S, where σ is the standard deviation of the response and S is the slope of the calibration curve [2] [5].

Q3: My method works perfectly in standard solution but fails in the actual avocado extract. What should I investigate? A3: This is a classic symptom of matrix effects. The complex avocado matrix can interfere with the ionization of your analyte in the LC-MS source, suppressing or enhancing the signal. To address this:

  • Improve Sample Cleanup: Use more selective extraction or purification techniques to remove interfering compounds.
  • Use an Isotope-Labeled Internal Standard: This is the gold standard for correcting matrix effects in mass spectrometry, as it co-elutes with the analyte and experiences the same suppression [4].
  • Optimize Chromatography: Improve the separation to elute this compound away from the majority of the matrix interferents.

References

scale-up avocadene extraction for research quantities

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Methods & Impact on Quality

The choice of extraction method significantly impacts the lipid profile and quality of the final product, which is a crucial consideration for research applications [1]. The table below compares three common methods.

Method Key Characteristics Impact on Lipid Composition Considerations for Scale-Up
Squeezing (Mechanical) Extraction [1] Simple process, typically at low temperatures. Retains a high number of glycerides. Higher levels of phosphatidylethanol (PEtOH) and phosphatidylmethanol (PMeOH) compared to other methods [1]. Lower equipment cost, but yield and purity can be affected by fruit ripeness and pre-treatment (e.g., drying) [2].
Supercritical CO₂ Extraction [1] Uses CO₂ as a solvent; high selectivity and purity. Produces a cleaner extract. Yields significantly higher levels of Triglycerides (TG) compared to squeezing or aqueous methods [1]. Higher capital investment [2]. Preferred for high-value products due to superior quality and the absence of solvent residues [3].
Aqueous Extraction [1] Water-based process, often with enzymatic assistance. Gentler process. Lipid profile is distinct, with lower levels of the differential lipids found in the other two methods [1]. Can be more complex to optimize (e.g., pH, temperature, enzyme use) [1]. Considered environmentally friendly [3].

For research-grade purity, Supercritical CO₂ and Enzymatic Extraction (a refined type of aqueous extraction) are often prioritized. Supercritical CO₂ ensures high bioavailability and product consistency [3], while enzymatic extraction is noted for retaining the antioxidant potency of the extract, which is likely critical for avocadene [3].

Troubleshooting Common Scale-Up Challenges

Here are answers to frequently encountered issues when moving from lab-scale to research-quantity extraction.

  • FAQ: Our extract yield is inconsistent between batches. What could be the cause?
    • Raw Material Variability: The avocado variety, maturity, and pre-processing are critical. The Hass variety is most commonly used industrially due to its high oil content [1] [2]. Inconsistent drying temperatures or storage conditions of the pulp can degrade the oil [1]. Implement strict quality control and standardized protocols for raw material reception and preparation.
  • FAQ: The chemical profile of our scaled-up product does not match our lab-scale results.
    • Extraction Parameter Drift: This is a classic scale-up issue. Factors like pressure, temperature, and flow rates must be precisely controlled and mirrored from the lab scale as much as possible. On an industrial level, using AI-powered quality control systems can help monitor and maintain consistency in large-scale production [3].
  • FAQ: We are concerned about the oxidation and stability of our extract during processing.
    • Process-Induced Degradation: Avocado oil is susceptible to oxidation and is not suitable for continuous heating processes [1]. Implement an oxygen-free environment (e.g., nitrogen sparging) during extraction and storage. Control temperatures strictly and use light-proof containers. The choice of method itself matters, as gentler techniques like cold-pressing or supercritical CO₂ are known to better preserve thermo-sensitive compounds [2] [3].

Workflow for Process Optimization

The following diagram outlines a systematic approach to developing and scaling an extraction process, incorporating key principles of experimental design.

Start Define Research Goal A Select Extraction Method (Supercritical CO₂, Aqueous, etc.) Start->A B Design of Experiments (DoE) - Vary factors (temp, pressure, time) - Measure outputs (yield, purity) A->B C Lab-Scale Trials B->C D Analyze Results & Identify Critical Process Parameters C->D E Pilot-Scale Testing D->E F Validate Product Quality (Lipid Profile, Bioactivity) E->F G Full Scale-Up F->G

Market Context & Sourcing Considerations

Understanding industrial practices can inform your research strategies.

  • Supply Chain: 78% of industry stakeholders emphasize the need for certified organic extracts to meet clean-label demands, and 73% express concerns over the sustainability and consistency of avocado supply chains [3]. Sourcing from reliable partners is crucial.
  • Equipment and Cost: Machinery costs represent a significant portion of the capital expenditure for a processing plant [2]. The scale of production and the desired level of automation are key determining factors.

Key Recommendations for Researchers

Based on the industry data, here are the most impactful areas to focus on:

  • Prioritize Method Selection: For a high-purity, research-grade extract, Supercritical CO₂ or Enzymatic Extraction are the most reliable starting points [3] [1].
  • Standardize Raw Materials: Control the avocado variety (e.g., Hass), maturity, and drying conditions to ensure a consistent starting point [1] [2].
  • Embrace Systematic Optimization: Use a Design of Experiments (DoE) approach to efficiently map the effect of process variables on your target output, rather than testing one factor at a time [4].
  • Monitor Lipid Profile: Use advanced analytical techniques like UPLC-TOF-MS/MS to fully characterize your extract and ensure batch-to-batch consistency, as the lipid composition is highly dependent on the extraction process [1].

References

Stress Conditions & Analytical Methods for Degradation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Forced degradation studies help identify degradation products and pathways, developing stability-indicating analytical methods. Typical stress conditions and analytical techniques are summarized below [1] [2].

Table 1: Typical Stress Conditions for Forced Degradation Studies

Stress Condition Typical Parameters for API/Drug Product Target Degradation
Hydrolysis Acidic/Basic pH (e.g., HCl, NaOH), various buffers [1] 5-20% [1]
Oxidation Hydrogen peroxide (H₂O₂), metal ions, radical initiators [1] 5-20% [1]
Thermal Elevated temperatures (excess of 40°C) for solid state; heat/humidity combinations [1] 5-20% [1]
Photolytic Exceeding ICH light conditions for solid state and solution [1] 5-20% [1]

Table 2: Analytical Techniques for Degradation Product Analysis

Technique Primary Application in Degradation Studies
HPLC with UV/PDA Primary method for separation, detection, and quantification of degradation products; used for method development [1].
LC-MS (Liquid Chromatography-Mass Spectrometry) Structural elucidation and identification of degradation products [1].
LC-NMR Further structural elucidation where LC-MS is insufficient [1].
FT-IR (Fourier-Transform Infrared Spectroscopy) Identifying structural changes and functional groups (e.g., carbonyl index) in degraded polymers [3].

Example: Analyzing Fungal Degradation of Avocado Peel

A study on avocado peel degradation by soil fungal communities provides a practical example of analysis workflow [4].

G Avocado Peel Degradation Analysis Workflow start Start: Soil Mycobiota Inoculum Preparation process1 Solid-State Process (Avocado Peel + Inoculum) 52 Weeks start->process1 process2 Monitor OM Decay & C/N Ratio process1->process2 process3 High-Throughput Sequencing (ITS) process2->process3 process4 Bioinformatic Analysis: Trophic Guild Assignment & Community Shifts process3->process4 end Identify Key Degrading Taxa & Moments process4->end

Frequently Asked Questions (FAQs)

Q1: How much degradation should I aim for in a stress study? A common target is 5% to 20% degradation of the active substance. This provides sufficient quantities of degradation products for method development without being excessive or unrealistic for real-world stability concerns [1].

Q2: What if my compound is poorly soluble in water? Studies can be conducted in suspension or using inert organic co-solvents like DMSO, acetic acid, or propionic acid. Avoid solvents that react with the drug or complicate analysis [1].

Q3: The available research on avocado-specific degradation is limited. How should I proceed? You can apply general forced degradation principles. Start by subjecting your specific avocado-derived material (e.g., extract, active compound) to standard stress conditions in Table 1. Use LC-MS to separate, detect, and tentatively identify formed degradation products, building your own compound-specific stability profile [1].

Key Considerations for Researchers

  • Mass Balance: A crucial part of method validation is demonstrating mass balance, ensuring the analytical method accounts for all degradation products and the remaining parent drug [2].
  • Regulatory Requirements: Forced degradation studies are required for marketing applications (NDA). While not mandatory for early IND phases, conducting them early is beneficial for developing stability-indicating methods and understanding drug substance behavior [1].

References

avocadene vs avocadyne fatty acid oxidation inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structures and Potency Comparison

The core structural difference lies in the terminal unsaturation: avocadyne has a terminal triple bond (16-yne), while avocadene has a terminal double bond (16-ene) [1]. This, along with key functional groups, significantly impacts their biological activity.

The table below summarizes quantitative data on their inhibitory potency.

Compound Terminal Unsaturation IC₅₀ in TEX Leukemia Cells (μM) IC₅₀ in OCI-AML2 Cells (μM) Key Molecular Features for Activity
Avocadyne Triple bond (16-yne) 2.33 ± 0.10 [1] 11.41 ± 1.87 [1] Terminal triple bond, (2R,4R) stereochemistry, C17 chain, 2,4-diol [1]
This compound Double bond (16-ene) Data not precisely listed Data not precisely listed Terminal double bond, (2R,4R) stereochemistry, C17 chain, 2,4-diol [1]
Avocatin B (1:1 Mix) Mixture 3.10 ± 0.14 [2] 11.53 ± 3.32 [2] Eutectic mixture; individual constituents show antagonism (Combination Index >1) [2]

Avocadyne is identified as the most potent FAO inhibitor within the Avocatin B mixture, capable of inducing cell death in leukemia cell lines and patient-derived AML cells while sparing healthy blood cells [2]. Structure-activity relationship (SAR) studies confirm that the terminal triple bond, the odd-numbered (C17) carbon chain, and the (2R,4R) stereochemistry of the hydroxyl groups are all critical for its maximum potency [1].

Experimental Evidence and Protocols

The following diagram illustrates the experimental workflow for generating the key data on avocadyne's potency and mechanism of action.

G compound Compound Treatment ass1 Cell Viability Assay compound->ass1 72h exposure ass2 Mitochondrial Respiration compound->ass2 1h exposure ass3 FAO Enzyme Assay compound->ass3 In vitro assay res1 IC50 Determination ass1->res1 res2 FAO Suppression ass2->res2 res3 VLCAD Inhibition ass3->res3 mech Mechanistic Insight: Selective AML Cell Death res1->mech res2->mech res3->mech

Key Experimental Methodologies
  • Cell Viability and IC₅₀ Determination

    • Cell Lines: Experiments used AML cell lines like TEX and OCI-AML2, as well as patient-derived AML cells [2] [1].
    • Protocol: Cells were treated with compounds for 72 hours. Cell viability was measured using standard assays (e.g., MTS), and IC₅₀ values were calculated from dose-response curves [1].
  • Mitochondrial Respiration (FAO) Measurement

    • Tool: A Seahorse XF Analyzer was used to measure oxygen consumption rate (OCR) [1].
    • Protocol: Intact leukemia cells were treated with compounds for 1 hour. Basal and maximal respiration were quantified, providing a functional measure of FAO-supported mitochondrial metabolism [1].
  • Target Identification

    • Finding: Avocadyne suppresses FAO by inhibiting the mitochondrial enzyme very long-chain acyl-CoA dehydrogenase (VLCAD) [1].
    • Significance: This mechanism differs from other FAO inhibitors like etomoxir (CPT1 inhibitor) and explains the selective toxicity towards AML cells, which have an abnormal reliance on FAO [1].

Formulation and Synergistic Effects

Research into delivery systems has revealed important formulation considerations.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): this compound and avocadyne can be incorporated into SEDDS to form nanoemulsions, significantly improving their bioavailability and doubling the cytotoxicity against AML cells compared to conventional DMSO delivery [3] [4].
  • Eutectic Mixture vs. Single Component: A 1:1 molar mixture of this compound and avocadyne (Avocatin B) forms a eutectic mixture with a lower melting point, which is beneficial for formulation [3]. However, when tested for biological activity, the mixture's constituents can be antagonistic, suggesting that future clinical studies should focus on the more potent avocadyne alone [2].

Research Implications and Future Directions

The evidence positions avocadyne as a promising lead compound for targeting metabolic vulnerabilities in diseases like cancer.

  • Therapeutic Potential: Its ability to selectively inhibit FAO in AML cells and its efficacy in reversing insulin resistance in models of diet-induced obesity highlight its broad potential [3].
  • Future Work: The antagonism observed in the Avocatin B mixture strongly suggests that future preclinical and clinical studies should prioritize the development of avocadyne as a single agent rather than the natural mixture [2]. Further work is needed to optimize its formulation, pharmacokinetics, and to validate its efficacy and safety in vivo.

References

avocadene structure-activity relationship odd-chain length

Author: Smolecule Technical Support Team. Date: February 2026

Structural Features & Biological Activity

Structural Feature Functional Role and Contribution to Bioactivity Key Experimental Evidence
17-Carbon Odd Chain [1] Essential for optimal cytotoxicity and FAO inhibition; odd-chain lipids may be metabolized differently than common even-chain fatty acids. Heptadecanoic acid terminal alkyne (HATA) was ~3x more potent than palmitic acid terminal alkyne (PATA, 16-carbon) [1].
Terminal Triple Bond [1] Critical for inducing cytotoxicity and suppressing mitochondrial respiration; alters electron density and molecular geometry. Introduction of triple bond to C16/C17 saturated chains created compounds (PATA, HATA) with significant activity, unlike their saturated counterparts [1].
C-2 & C-4 Hydroxyl Groups & Stereochemistry [1] The (2R,4R) configuration is vital for full activity; hydroxyl groups likely involved in target binding. Synthetic avocadyne with (2R,4R) configuration was significantly more potent than its other stereoisomers in suppressing FAO [1].
Primary Alcohol (C-1) [1] Necessary for activity; modification can lead to complete loss of function. Acetylation of the primary alcohol group completely abolished avocadyne's anti-AML activity [1].

Experimental Data on Potency & Efficacy

The quantitative data below, derived from in vitro studies on Acute Myeloid Leukemia (AML) cell lines, directly compares the potency of avocadyne and its analogs.

Compound IC₅₀ in TEX Cells (µM) IC₅₀ in AML2 Cells (µM) Inhibition of Mitochondrial Respiration (Basal vs. Maximal)
Avocadyne (Natural Compound) 2.33 ± 0.10 [1] 11.41 ± 1.87 [1] Most potent inhibitor; significant suppression in both TEX and AML2 cell lines [1].
HATA (17-carbon terminal alkyne) 15.65 ± 0.57 [1] 22.60 ± 1.37 [1] Inhibited respiration, but less effectively than avocadyne [1].
PATA (16-carbon terminal alkyne) 52.93 ± 0.66 [1] 64.44 ± 3.63 [1] Inhibited respiration, but less effectively than avocadyne [1].
C17 (Heptadecanoic Acid, saturated) >100 (Non-cytotoxic) [1] >100 (Non-cytotoxic) [1] Slight inhibition of respiration [1].
C16 (Palmitic Acid, saturated) >100 (Non-cytotoxic) [1] >100 (Non-cytotoxic) [1] No inhibition of respiration [1].

Key Experimental Protocols

The foundational data on avocadyne's SAR was generated using the following key methodologies:

  • In Vitro Cytotoxicity Assay (Cell Viability): AML cell lines (e.g., TEX, AML2) were treated with compounds for 72 hours. Cell viability was measured, and IC₅₀ values (concentration that kills 50% of cells) were calculated from dose-response curves [1].
  • Mitochondrial Respiration Assay (FAO Suppression): A key functional assay. The oxygen consumption rate (OCR) of intact AML cells was measured using a respirometer. Basal and maximal respiration rates were quantified after a 1-hour treatment with the compounds to directly assess the inhibition of fatty acid oxidation (FAO) [1].
  • Compound Synthesis and Analysis: The four stereoisomers of avocadyne were synthesized to allow for direct comparison of the (2R,4R) configuration against other forms. Compounds were characterized using techniques like LC-MS and NMR [1] [2].

Mechanism of Action & Experimental Workflow

Avocadyne exerts its selective anti-leukemic effects by targeting a specific metabolic pathway crucial for cancer cell survival. The following diagram illustrates this mechanism and the experimental workflow used to validate it.

cluster_mechanism Mechanism of Action: Fatty Acid Oxidation (FAO) Inhibition cluster_workflow Key Experimental Workflow FAO Fatty Acid Oxidation (FAO) VLCAD Inhibition of VLCAD FAO->VLCAD Metabolism Decreased Mitochondrial Metabolism VLCAD->Metabolism Apoptosis AML Cell Death Metabolism->Apoptosis Compound Compound Treatment (e.g., Avocadyne, HATA, PATA) Assay1 Cell Viability Assay (72-hour treatment) Compound->Assay1 Assay2 Mitochondrial Respiration Assay (1-hour treatment) Compound->Assay2 Output Output: IC₅₀ & FAO Inhibition Data Assay1->Output Assay2->Output

Implications for Research & Development

The SAR data suggests several strategic considerations for drug development:

  • Lead Optimization: The 17-carbon, terminally unsaturated backbone with free hydroxyl groups is a privileged scaffold. Future efforts could explore subtle modifications, such as varying the position or number of hydroxyl groups, while preserving these core features.
  • Formulation Strategies: Avocadyne has limited aqueous solubility. Research has successfully incorporated it into Self-Emulsifying Drug Delivery Systems (SEDDS), using it as a bioactive co-surfactant to form microemulsions around 20nm in diameter. This approach significantly increased its potency in vitro and improved oral bioavailability in a pilot mouse study [3].
  • Source and Analytical Methods: Avocadyne is found in both the pulp and seed of avocados (with higher concentration in the seed) [1] [2]. Quantitative analysis is reliably performed using validated LC-MS methods, which are more sensitive and accurate for this purpose than older techniques like GC-MS [2].

References

Comparative Analysis of (2R,4R) Avocadene Stereochemistry: Bioactivity and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Avocadene Stereochemistry and Structural Features

This compound is a 17-carbon polyhydroxylated fatty alcohol (polyol) classified as an aliphatic acetogenin found predominantly in avocado (Persea americana) tissues. The compound features a terminal double bond (in contrast to avocadyne's terminal triple bond), with hydroxyl groups at the C-2 and C-4 positions arranged in a specific syn relative configuration. Early structure elucidation studies confirmed that these hydroxyl groups are syn to each other, and absolute configuration was determined to be (2R,4R) through stereochemical analysis [1].

The molecular structure of this compound incorporates several key features that contribute to its bioactivity:

  • A 17-carbon aliphatic chain with odd numbering
  • Hydroxyl groups at C-2 and C-4 in the (2R,4R) configuration
  • A terminal double bond (distinguishing it from avocadyne)
  • Amphiphilic properties due to both polar hydroxyl groups and nonpolar aliphatic chain

Table: Comparative Structural Features of Avocado Acetogenins

Feature This compound Avocadyne
Chain Length 17 carbons 17 carbons
Terminal Unsaturation Double bond Triple bond
C-2/C-4 Configuration (2R,4R) (2R,4R)
Hydroxyl Groups C-2, C-4 C-2, C-4
Primary Alcohol Present Present

Bioactivity Comparison of Avocado Acetogenins

Quantitative Bioactivity Profiles

Avocado-derived acetogenins demonstrate diverse biological activities with varying potency depending on their structural features and stereochemistry. The (2R,4R) configuration appears critical for optimal bioactivity across multiple assay systems.

Table: Comparative Bioactivity of Avocado Acetogenins Across Experimental Models

Compound Anti-AML IC50 (μM) Anti-Mosquito LC50 (ppm) Anti-Microbial FAO Inhibition
This compound (2R,4R) Not reported 2.80 (An. stephensi) Strong growth inhibition vs. gram-positive bacteria Moderate
Avocadyne (2R,4R) 2.33-11.41 2.33 (An. stephensi) Anti-viral activity Potent suppression at VLCAD
Avocadenol-A Not reported 2.07 (An. stephensi) Not reported Not reported
Avocatin B (1:1 mix) Highly potent Not reported Not reported Strong inhibition

Anti-leukemic activity demonstrates the importance of specific structural elements. Avocadyne suppresses mitochondrial fatty acid oxidation (FAO) at very long chain acyl-CoA dehydrogenase (VLCAD), impairing energy metabolism in acute myeloid leukemia (AML) cells while sparing normal blood cells. The (2R,4R) configuration, terminal unsaturation, and odd-numbered carbon chain are all critical for this selective cytotoxicity [1].

Anti-mosquito larvicidal activity shows that these compounds are highly effective against key vector species. In comparative studies, this compound exhibited significant toxicity against Anopheles stephensi (LC50 2.80 ppm), Aedes aegypti (LC50 3.73 ppm), and Culex quinquefasciatus (LC50 5.96 ppm). The similar potency profile across compounds suggests the (2R,4R) configuration contributes to this bioactivity [2].

Molecular Mechanism and Target Engagement

The primary molecular mechanism of this compound and related acetogenins involves modulation of mitochondrial metabolism, particularly through suppression of fatty acid oxidation. In AML cells, which exhibit abnormal reliance on FAO for energy production, avocadyne (the alkyne analog of this compound) directly inhibits VLCAD, decreasing downstream mitochondrial metabolism and inducing selective cancer cell death [1]. This mechanism is stereochemistry-dependent, as the (2R,4R) configuration optimizes interaction with the molecular target.

Additional mechanisms include:

  • Anti-microbial activity through disruption of microbial membranes
  • Anti-viral effects via immunomodulatory mechanisms
  • Insecticidal activity through unknown targets in mosquito larvae

Experimental Protocols and Methodologies

Compound Isolation and Purification

The extraction and purification of this compound from avocado material follows well-established protocols:

Bioactivity-guided fractionation begins with extraction of dried, ground avocado seeds or unripe fruit peels with methanol or ethyl acetate. The crude extract is then concentrated and subjected to sequential liquid-liquid partitioning with hexane, dichloromethane, and ethyl acetate to enrich acetogenins. The bioactive fractions are further purified using silica gel column chromatography with gradient elution (typically hexane:ethyl acetate or chloroform:methanol). Final purification is achieved through reversed-phase HPLC using C18 columns and methanol-water or acetonitrile-water mobile phases [3] [2].

Identification and characterization of the isolated this compound employs:

  • Spectroscopic techniques (NMR, MS) for structural elucidation
  • Comparison with literature data for physical and spectroscopic properties
  • Chiral chromatography or optical rotation measurements to confirm (2R,4R) stereochemistry
Bioactivity Assessment Protocols

Anti-leukemic activity evaluation utilizes established cancer cell line models:

  • Cell culture: AML cell lines (e.g., TEX, AML2) are maintained in appropriate media with fetal bovine serum
  • Viability assays: Cells are treated with compounds for 72 hours, and viability is assessed using MTT, MTS, or Alamar Blue assays
  • IC50 determination: Dose-response curves are generated from serial compound dilutions, and IC50 values are calculated using nonlinear regression
  • Metabolic assays: Mitochondrial respiration is measured using oxygenph systems (e.g., Seahorse Analyzer) to assess FAO inhibition [1]

Larvicidal activity testing follows WHO standard protocols:

  • Larval collection: Early fourth-instar larvae of mosquito species are collected
  • Compound exposure: Larvae are exposed to various concentrations of compounds in distilled water
  • Mortality assessment: Larval mortality is recorded after 24 hours of exposure
  • Statistical analysis: LC50 values are calculated using probit analysis [2]

Structure-Activity Relationship Analysis

The structural determinants of this compound bioactivity have been systematically investigated through structure-activity relationship (SAR) studies. The (2R,4R) stereochemistry emerges as a critical factor for optimal activity across multiple biological endpoints.

Key Structural Elements and Their Bioactivity Contributions
  • Terminal Unsaturation: The terminal double bond in this compound confers distinct bioactivity compared to the terminal triple bond in avocadyne. While both compounds show activity, avocadyne demonstrates greater potency in anti-AML assays, suggesting the triple bond enhances interaction with molecular targets involved in fatty acid oxidation [1].

  • Hydroxyl Group Configuration: The syn relationship between the C-2 and C-4 hydroxyl groups in the (2R,4R) configuration creates an optimal hydrogen-bonding pattern for target engagement. Esterification of the primary alcohol completely abolishes anti-AML activity, highlighting the importance of free hydroxyl groups [1].

  • Chain Length: The 17-carbon chain with odd numbering appears optimal for bioactivity. Studies with synthetic analogs show that compounds with even-numbered chains (e.g., PATA, 16 carbons) exhibit significantly reduced potency compared to their odd-numbered counterparts (e.g., HATA, 17 carbons) [1].

  • Stereochemical Integrity: The specific (2R,4R) configuration likely creates the optimal three-dimensional topology for target binding. Synthetic stereoisomers of avocadyne demonstrate reduced activity, confirming the importance of this specific configuration [1].

Physicochemical Properties and Formulation Considerations

The amphiphilic nature of this compound, resulting from its polar hydroxyl groups and nonpolar aliphatic chain, contributes to both its bioactivity and formulation challenges:

  • Surface-active properties: this compound and related acetogenins can function as natural surfactants, enabling their incorporation into self-emulsifying drug delivery systems (SEDDS) [3].

  • Eutectic behavior: The 1:1 mixture of this compound and avocadyne (avocatin B) forms a eutectic mixture with a depressed melting point compared to the individual components, enhancing dissolution and bioavailability [3].

  • Lipid association: this compound can be incorporated into complex lipids, including triglycerides and polar lipids, potentially serving as a delivery vehicle or affecting its distribution in biological systems [4].

Pathway Visualization and Mechanistic Insights

Molecular Pathways in this compound Bioactivity

The bioactivity of (2R,4R) this compound involves complex interactions with cellular pathways. The following diagram illustrates key molecular pathways and mechanisms:

G cluster_FAO Mitochondrial Fatty Acid Oxidation (FAO) Pathway cluster_AML AML Selective Toxicity Mechanism cluster_SAR Critical Structural Elements This compound This compound VLCAD β-Oxidation (VLCAD Inhibition) This compound->VLCAD Inhibits CPT1 Fatty Acid Transport (CPT1) CPT1->VLCAD TCA TCA Cycle VLCAD->TCA AML_FAO AML Cell: High FAO Dependence VLCAD->AML_FAO Targets ATP ATP Production TCA->ATP Selective_Death Selective AML Cell Death ATP->Selective_Death Depletion Leads to AML_FAO->Selective_Death Normal_FAO Normal Cell: Low FAO Dependence Config (2R,4R) Configuration Config->this compound Chain 17-Carbon Odd Chain Chain->this compound Unsaturation Terminal Double Bond Unsaturation->this compound Hydroxyls C-2, C-4 Hydroxyls Hydroxyls->this compound

Diagram Title: this compound Mechanism of Action Pathways

Experimental Workflow for this compound Research

The following diagram outlines a typical experimental workflow for investigating this compound bioactivity:

G Start Plant Material Collection (Avocado Seeds/Peel) Extraction Solvent Extraction (Methanol/Ethyl Acetate) Start->Extraction Fractionation Bioactivity-Guided Fractionation Extraction->Fractionation Isolation Chromatographic Purification (HPLC) Fractionation->Isolation Characterization Structural Characterization (NMR, MS, Stereochemistry) Isolation->Characterization Bioassay1 In Vitro Bioassays (Cytotoxicity, Antimicrobial) Characterization->Bioassay1 Bioassay1->Fractionation Guides Bioassay2 Mechanistic Studies (Metabolic Analysis, Target ID) Bioassay1->Bioassay2 SAR Structure-Activity Relationship Analysis Bioassay2->SAR Bioassay2->SAR Informs Formulation Formulation Development (SEDDS, Delivery Systems) SAR->Formulation

Diagram Title: Experimental Workflow for this compound Bioactivity Research

Research Applications and Future Directions

The unique stereochemistry and diverse bioactivity profile of (2R,4R) this compound present numerous opportunities for research and development across multiple fields:

Therapeutic Applications
  • Oncology: The selective anti-AML activity of avocado acetogenins, particularly their ability to target FAO metabolism in leukemia cells while sparing normal cells, presents a promising therapeutic strategy. The stereospecificity of this effect underscores the importance of the (2R,4R) configuration for optimal target engagement [1].

  • Metabolic Disease: The ability of these compounds to modulate fatty acid oxidation and improve insulin sensitivity in models of diet-induced obesity suggests potential applications in metabolic disorders [3].

  • Infectious Disease: The anti-microbial and anti-viral properties warrant further investigation, particularly given the need for new anti-infective agents with novel mechanisms of action [1] [2].

Agricultural and Public Health Applications
  • Vector Control: The potent larvicidal activity against mosquito species responsible for transmitting diseases like dengue, malaria, and filariasis positions these compounds as potential eco-friendly insecticides [2].

  • Food Preservation: The anti-microbial properties could be harnessed for natural food preservation systems, reducing reliance on synthetic preservatives.

Formulation Strategies and Delivery Systems

The development of effective delivery systems represents a critical research direction:

  • Self-emulsifying drug delivery systems (SEDDS) have been successfully employed to incorporate this compound and avocadyne, forming fine, transparent oil-in-water microemulsions that enhance bioavailability [3].

  • The eutectic behavior of this compound-avocadyne mixtures can be leveraged to improve dissolution characteristics and absorption profiles [3].

  • Natural surfactant properties enable the use of these compounds as excipients in formulations containing other poorly water-soluble drugs [3].

Conclusion

References

avocadene versus other acetogenins bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Bioactivity of Acetogenins

The table below summarizes the key bioactivities and experimental data for avocadene and other prominent acetogenins.

Compound / Source Reported Bioactivities Experimental Model / Assay Key Quantitative Data (Potency) Primary Proposed Mechanism of Action

| This compound (from Avocado, Persea americana) | Antimicrobial [1], Nematocidal [2] | • Clostridium sporogenes (MIC) • Caenorhabditis elegans L1 larvae (LD50) | • MIC: ~9.8 ppm (in enriched extract) [1] • LD50: Contributed to lethality at 2.5 μM in crude extract [2] | Not fully elucidated; general bioactivity as lipophilic antioxidants and membrane disruptors suspected [3]. | | Persin & Persenone A (from Avocado, Persea americana) | Nematocidal [2] | • Caenorhabditis elegans L1 larvae (LD50) | • Persin LD50: 9.1 ± 0.4 μM [2]Persenone A LD50: 10.0 ± 0.1 μM [2] | Not fully elucidated [3]. | | Annonacin (from Soursop, Annona muricata) | Cytotoxic / Anticancer, Neurotoxic | • Brine Shrimp Lethality (LC50) • Human cancer cell lines (IC50) | • LC50: ~1 ppm (in enriched fraction) [4]IC50: ~0.15 μM on HCT-116 cells (pure) [4] | Potent inhibition of mitochondrial Complex I (NADH dehydrogenase), leading to ATP depletion [5] [4]. | | Pyranicin (Synthetic / Annona spp.) | Anticancer, DNA Metabolic Enzyme Inhibition | • Human cancer cell line HL-60 (LD50) • Mammalian DNA polymerases & Topoisomerases (IC50) | • HL-60 LD50: 9.4 μM [6]DNA Pol λ IC50: 2.3 μM [6]Topoisomerase I/II IC50: ~5.0 μM [6] | Dual inhibitor of DNA polymerase and DNA topoisomerase activities, disrupting DNA replication and repair [6]. | | Glabracin A (Synthetic / Annona spp.) | Potential Anticancer (Kinase Inhibition) | • In silico molecular docking with Checkpoint-2 Kinase (CHK2) | • Binding Energy: -14.9 kcal/mol [7] | Predicted to inhibit CHK2 kinase, a key regulator in DNA damage response, potentially sensitizing cancer cells [7]. |

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here is a summary of key experimental methodologies from the search results.

Bioactivity-Guided Isolation from Avocado Seed

This protocol is used to isolate and test acetogenins like this compound for antimicrobial and nematocidal activity [2] [1].

  • Extraction: Avocado seeds are dried, ground, and defatted. Bioactive compounds are typically extracted with methanol or dichloromethane [2] [3].
  • Fractionation & Purification: The crude extract is fractionated using liquid-liquid partitioning. Further purification of acetogenins is achieved through preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) [2].
  • Structure Elucidation: Isolated compounds are characterized using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy [2].
  • Bioactivity Assays:
    • Antimicrobial: Minimum Inhibitory Concentration (MIC) assays are performed against target bacteria (e.g., Clostridium sporogenes) [1].
    • Nematocidal: Compounds are tested on Caenorhabditis elegans L1 larvae, and lethality is assessed to calculate median lethal doses (LD50) [2].
Cytotoxicity and DNA Metabolic Enzyme Assays

These methods are central to evaluating the anticancer potential of annonaceous acetogenins like Pyranicin [6].

  • Cell Viability (MTT) Assay:
    • Human cancer cells (e.g., HL-60 promyelocytic leukemia) are cultured and exposed to the acetogenin.
    • MTT reagent is added and converted to purple formazan by living cells.
    • The formazan is solubilized, and its absorbance is measured. The concentration causing 50% cell death (LD50) is determined [6].
  • DNA Polymerase Inhibition Assay:
    • A reaction mixture containing the DNA polymerase enzyme, DNA template-primer (e.g., poly(dA)/oligo(dT)), and dNTPs is prepared.
    • The acetogenin is added at various concentrations.
    • Polymerase activity is measured by the incorporation of radiolabeled or fluorescently labeled dNTPs into the DNA chain. IC50 values are calculated [6].
  • DNA Topoisomerase Relaxation Assay:
    • Supercoiled plasmid DNA is incubated with topoisomerase enzyme and the acetogenin.
    • The reaction is stopped and analyzed by gel electrophoresis.
    • The inhibition of enzyme activity is visualized by a reduction in the conversion of supercoiled DNA to its relaxed form [6].

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the primary molecular targets of acetogenins, highlighting key differences between the better-studied annonaceous compounds and the less characterized avocado-derived ones.

G cluster_0 Potential Mechanisms (Less Defined) Acogenins Acetogenins This compound This compound (Persea americana) Acogenins->this compound Annonaceous Annonaceous Acetogenins (e.g., Annonacin, Pyranicin) Acogenins->Annonaceous Unknown1 Membrane Disruption? This compound->Unknown1  Proposed Unknown2 Antioxidant Effects? This compound->Unknown2  Proposed Mitochondrion Mitochondrial Complex I Annonaceous->Mitochondrion  Inhibits DNA_Replication DNA Replication & Repair Machinery Annonaceous->DNA_Replication  Inhibits (Pyranicin) ATP ATP Depletion Mitochondrion->ATP Apoptosis Cell Death (Apoptosis) DNA_Replication->Apoptosis ATP->Apoptosis

Key Insights for Researchers

  • Avocado vs. Annonaceae Acetogenins: While acetogenins from both sources show bioactivity, the annonaceous acetogenins (e.g., annonacin, pyranicin) have more potent and well-defined mechanisms, particularly in targeting energy metabolism and DNA integrity in cancer cells [6] [5]. Research on This compound is promising but less mature, focusing on antimicrobial and nematocidal effects with mechanisms not yet fully elucidated at the molecular level [2] [1].
  • Therapeutic Potential vs. Neurotoxicity Concern: The potent complex I inhibition by annonaceous acetogenins is a double-edged sword, providing strong anti-cancer cytotoxicity but also linked to neurotoxicity and potential association with atypical parkinsonism [5]. This is a critical safety consideration for drug development.
  • Promising Dual-Target Inhibitors: Synthetic or rare acetogenins like Pyranicin represent a valuable direction, showing unique ability to simultaneously target multiple DNA metabolic enzymes (polymerases and topoisomerases), which could overcome drug resistance in cancer therapy [6].

References

avocadene thermal behavior and eutectic mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Properties & Eutectic Mixture Data

The table below summarizes the key experimental findings for avocado-derived polyols, highlighting the characteristics of the eutectic mixture.

Compound / Mixture Molar Ratio (Avocadene:Avocadyne) Peak Melting Point (°C) Key Characteristics & Implications
This compound [1] Pure Compound ~60 (estimated from chart) Higher melting point than the eutectic mixture [1].
Avocadyne [1] Pure Compound ~95 (estimated from chart) Highest melting point; different crystal structure (polymorphs) [1].
Avocatin B (AVO) [1] 1:1 ~45 (estimated from chart) Eutectic mixture; lowest melting point and entropy, indicating a more disordered, liquid-like crystal favorable for formulation [1].
3:1 Mixture [1] 3:1 ~50 (estimated from chart) Melting point between pure this compound and the eutectic [1].
3:2 Mixture [1] 3:2 ~47 (estimated from chart) Melting point closer to, but still higher than, the eutectic [1].

The formation of the eutectic mixture was confirmed using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRD) [1]. XRD analysis further revealed that the AVO eutectic has a smaller crystal domain size than the other mixtures, which is a known characteristic of eutectic systems that contributes to a lower melting point [1].

Experimental Protocol for Thermal Characterization

The following methodology outlines how the thermal behavior and eutectic composition of avocado polyols were determined [1]. This workflow was used to generate the data in the table above.

start Start: Sample Preparation a Purify avocado seed extract to obtain this compound and avocadyne start->a b Prepare binary mixtures at varying molar ratios (e.g., 1:1, 3:1, 3:2) a->b c Perform Thermal Analysis via Differential Scanning Calorimetry (DSC) b->c e Identify Eutectic Point: Lowest melting point composition c->e Melting point data d Analyze Crystal Structure via X-ray Powder Diffraction (XRD) f Characterize Domain Size and Lamellar Structure from XRD data d->f e->f Correlate thermal behavior with structural properties

Experimental workflow for characterizing this compound-avocadyne eutectic mixtures [1].

  • Sample Preparation: this compound and avocadyne were purified from avocado seed ethyl acetate extracts. Mixtures were prepared at specific molar ratios (1:1, 3:1, 3:2) for analysis [1].
  • DSC Analysis: Melting points and enthalpies were determined using DSC. The heating rate was 2 °C min⁻¹ under a nitrogen flow of 50 mL min⁻¹ [1]. The eutectic point was identified as the composition with the lowest melting temperature [1].
  • XRD Analysis: Powder XRD was performed in small- and wide-angle regions (SAXS/WAXS) to analyze crystal structure, lamellar arrangement, and domain size [1].

Formulation Application & Protocol

The this compound-avocadyne (AVO) eutectic mixture was successfully incorporated into a Self-Emulsifying Drug Delivery System (SEDDS). The experimental workflow for creating and testing this formulation is detailed below [1].

start Start: SEDDS Formulation a Dissolve AVO (1-20 mg) in oil/surfactant phase (e.g., Neobee M5 & Tween 80, 1:1) start->a b Heat mixture to 75°C for 2 hours a->b c Add aqueous phase (PBS) and vortex for 30 seconds b->c d Characterization: Formation of O/W microemulsions (~20 nm) c->d e In Vitro Evaluation: Cytotoxicity and potency in AML cell lines d->e f In Vivo Pilot Study: Pharmacokinetics and biodistribution in mice e->f

Workflow for developing and evaluating the AVO-SEDDS formulation [1].

  • Formulation Composition: The SEDDS consisted of a 1:1 ratio of medium-chain triglyceride oil (Neobee M5) and surfactant (Tween 80 or Cremophor EL) [1].
  • AVO Incorporation: AVO (1-20 mg) was dissolved in the oil/surfactant phase by heating at 75°C for 2 hours. Upon dilution with phosphate-buffered saline (PBS) and vortexing for 30 seconds, it spontaneously formed transparent oil-in-water (O/W) microemulsions with droplet sizes as small as 20 nm [1].
  • Key Findings: The AVO mixture acted as a bioactive co-surfactant, significantly reducing emulsion droplet size. This SEDDS formulation enhanced the potency of AVO in acute myeloid leukemia cell lines and improved the encapsulation of poorly water-soluble drugs like naproxen and curcumin [1].

Further Research Directions

The 2020 study provides a strong foundation, but several aspects remain open for further investigation, which aligns with the needs of a research and development audience:

  • Systematic Thermal Analysis: A detailed phase diagram for the this compound-avocadyne system, constructed from DSC data at numerous composition intervals, would be highly valuable [1] [2].
  • Advanced Characterization: Investigating other thermal properties, such as thermal conductivity and decomposition kinetics, could be relevant for processing and stability studies, drawing on methodologies used for other eutectic systems [3].
  • Expanded Formulation Screening: Exploring a wider range of SEDDS compositions and other advanced delivery systems (e.g., solid dispersions) could further optimize bioavailability [1].

References

×

Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

286.25079494 g/mol

Monoisotopic Mass

286.25079494 g/mol

Heavy Atom Count

20

Melting Point

68 °C

Other CAS

83797-45-9

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

Dates

Last modified: 04-14-2024

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